Product packaging for 5-Aminonicotinic acid(Cat. No.:CAS No. 24242-19-1)

5-Aminonicotinic acid

Cat. No.: B189487
CAS No.: 24242-19-1
M. Wt: 138.12 g/mol
InChI Key: BYIORJAACCWFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-aminonicotinic acid is an aminonicotinic acid in which the amino group is situated at position 5 of the pyridine ring. It has a role as a metabolite. It is an aromatic amine, an aminopyridine and an aminonicotinic acid. It derives from a nicotinic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B189487 5-Aminonicotinic acid CAS No. 24242-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIORJAACCWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326623
Record name 5-Aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24242-19-1
Record name 5-Aminonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

5-Aminonicotinic acid, also known by its systematic name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative that incorporates both a basic amino group and an acidic carboxylic acid group.[1] This bifunctional nature makes it a valuable building block in organic synthesis. It is an aromatic amine and an aminopyridine.[2][3] Functionally related to nicotinic acid, it serves as a metabolite and a precursor in the synthesis of various biologically active agents and coordination polymers.[2][3][4] This document provides a comprehensive overview of its fundamental properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Properties

This compound presents as an off-white to golden-brown crystalline powder at room temperature.[4][5][6] It should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability, which is reported to be at least two years under these conditions.[6][7]

IdentifierValue
CAS Number24242-19-1[2][8]
Molecular FormulaC₆H₆N₂O₂[2][8]
Molecular Weight138.12 g/mol [2][8]
IUPAC Name5-aminopyridine-3-carboxylic acid[2]
Synonyms5-Aminopyridine-3-carboxylic Acid[8], 5-ANA[1]
InChIInChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2]
InChIKeyBYIORJAACCWFPU-UHFFFAOYSA-N[2]
SMILESC1=NC=C(N)C=C1C(O)=O[9]
PropertyValue
Melting Point293 °C[4][6]
Boiling Point253.51°C (rough estimate)[4][6]
Density1.3471 (rough estimate)[4][6]
pKa2.36±0.10 (Predicted)[4][6]
Solubility>20.7 µg/mL (at pH 7.4)[2]
AppearanceOff-white to Golden-brown Crystalline Powder[4][5][6]
TechniqueKey Data Points
Mass Spectrometry (GC-MS) m/z Top Peak: 138; 2nd Highest: 93; 3rd Highest: 66[2]
Infrared (FTIR) Technique: KBr WAFER[2]
¹H-NMR Identity confirmed by ¹H-NMR[7]

Synthesis and Reactivity

The synthesis of this compound commonly involves the substitution of a leaving group on the pyridine ring with an amino group.[1][5] Due to the presence of both an acidic and a basic group, careful control of pH is necessary during its preparation.[1] The carboxylic group can readily undergo reactions like esterification without interference from the pyridine ring or the amino group.[1]

A prevalent method for synthesizing this compound is from 5-bromonicotinic acid.[3][5] This process involves heating 5-bromonicotinic acid with ammonia (B1221849) in the presence of a copper catalyst.[3][5]

G Synthesis of this compound A 5-Bromonicotinic Acid C Autoclave Reaction 120-180°C, 16-19 hours A->C B Ammonia (aq) Copper Sulfate Pentahydrate B->C D Reaction Mixture C->D E Wash with Sodium Sulfide (aq) to remove Copper ions D->E F Filtrate E->F G Adjust pH to 4-5 with HCl F->G H Precipitation and Filtration G->H I This compound H->I G Applications of this compound A This compound B Chemical Synthesis A->B C Coordination Polymers B->C D Bioluminescent Reagents B->D E Biologically Active Agents B->E F Pharmaceutical Industry E->F

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a pyridine (B92270) derivative of significant interest in medicinal chemistry, possesses a unique electronic and structural profile arising from the interplay of its amino and carboxylic acid functionalities on the aromatic ring. This guide provides a comprehensive analysis of its chemical structure and bonding, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for these key analytical techniques are presented, and all quantitative data are summarized for clarity. Visualizations of the molecular structure and its hydrogen bonding network are provided to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (5-ANA) is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on a pyridine scaffold, allows for diverse intermolecular interactions, making it a subject of interest in drug design and materials science. A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, designing new derivatives, and interpreting its biological activity. This technical guide consolidates and presents key structural and bonding parameters of 5-ANA based on available scientific literature.

Chemical Structure and Identifiers

The fundamental chemical identity of this compound is established by its various nomenclature and registry identifiers.

IdentifierValue
IUPAC Name 5-aminopyridine-3-carboxylic acid[1][2]
Canonical SMILES C1=C(C=NC=C1N)C(=O)O[2]
InChI InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2]
InChIKey BYIORJAACCWFPU-UHFFFAOYSA-N[2]
CAS Number 24242-19-1[3][4][5]
Molecular Formula C6H6N2O2[2]
Molecular Weight 138.12 g/mol [2]

Molecular Geometry and Bonding: Insights from X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of the lead(II)-5-aminonicotinate MOF involved the following general steps:[8]

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown using a solvothermal method. A mixture of a lead(II) salt and this compound was dissolved in a suitable solvent system and heated in a sealed container. Slow cooling of the solution allowed for the formation of well-defined crystals.[6][7]

  • Data Collection: A single crystal was mounted on a diffractometer. The crystal was irradiated with monochromatic X-rays, and the diffraction pattern was recorded on a detector as the crystal was rotated.

  • Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for the 5-aminonicotinate ligand. These values provide a quantitative description of the molecular geometry.

BondBond Length (Å)AngleBond Angle (°)
C1-C2Data not availableC2-C1-C6Data not available
C2-C3Data not availableC1-C2-C3Data not available
C3-C4Data not availableC2-C3-C4Data not available
C4-C5Data not availableC3-C4-C5Data not available
C5-C6Data not availableC4-C5-C6Data not available
C6-N1Data not availableC5-C6-N1Data not available
C5-N2Data not availableC4-C5-N2Data not available
C3-C7Data not availableC2-C3-C7Data not available
C7-O1Data not availableC4-C3-C7Data not available
C7-O2Data not availableO1-C7-O2Data not available
O1-C7-C3Data not available
O2-C7-C3Data not available

Note: Specific bond lengths and angles for the 5-aminonicotinate ligand within the reported MOF structures were not explicitly provided in the search results. Accessing the full crystallographic information files (CIFs) from the cited papers would be necessary to populate this table.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with atom numbering.

Caption: 2D chemical structure of this compound.

Electronic Structure and Bonding: Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the electron density and the connectivity of atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:[9][10]

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. More advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the assignment of signals.[11]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

¹H and ¹³C NMR Spectral Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is from a study where the compound was used in the synthesis of a derivative, and the supporting information contained the spectral data.[12]

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H2Data not availableC2
H4Data not availableC3
H6Data not availableC4
NH₂Data not availableC5
COOHData not availableC6
C=O

Note: The specific chemical shifts and coupling constants for this compound were not explicitly detailed in the abstracts of the search results. Accessing the full supplementary data of the cited literature is required to populate this table.

Intermolecular Interactions

The presence of both amino and carboxylic acid groups allows this compound to participate in a network of intermolecular hydrogen bonds. In the solid state, these interactions are crucial in determining the crystal packing. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

The following diagram illustrates a possible hydrogen bonding scheme between two molecules of this compound.

Caption: Dimer formation via hydrogen bonding.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The presented data, derived from crystallographic and spectroscopic studies, offers a solid foundation for understanding the molecule's properties and reactivity. The ability of 5-ANA to form extensive hydrogen bonding networks is a key feature that influences its solid-state structure and its interactions in biological systems. Further research to obtain the crystal structure of the free molecule would be beneficial for a more complete understanding of its intrinsic geometry. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important molecule and its derivatives.

References

5-Aminonicotinic Acid (CAS: 24242-19-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Properties, and Biological Significance of a Key Pharmaceutical Intermediate

Abstract

5-Aminonicotinic acid (CAS: 24242-19-1), also known by its IUPAC name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative of significant interest in the fields of medicinal chemistry and drug development.[1][2] Possessing both an amino group and a carboxylic acid functional group, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Notably, it has been identified as a competitive inhibitor of D-aspartate oxidase, highlighting its potential in the development of novel therapeutics for neurological disorders.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role in targeting enzymatic pathways relevant to central nervous system pathologies.

Chemical and Physical Properties

This compound is typically a golden-brown or off-white crystalline powder.[1][5] It is an aromatic amine and an aminonicotinic acid, functionally related to nicotinic acid.[1][2] Its stability allows for storage at room temperature in an inert atmosphere, protected from light and moisture.[1][4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 24242-19-1[1][6]
Molecular Formula C₆H₆N₂O₂[1][6]
Molecular Weight 138.12 g/mol [1][2][6]
Appearance Golden-brown/Off-white Crystalline Powder[1][7]
Melting Point 293 °C[1][5]
Boiling Point 253.51 °C (rough estimate)[1][5]
Density 1.3471 g/cm³ (rough estimate)[1][5]
Solubility Soluble in DMSO.[4] >20.7 µg/mL at pH 7.4.[2][2][4]
pKa 2.36 ± 0.10 (Predicted)[1][5]
Table 2: Computational Data
DescriptorValueSource(s)
IUPAC Name 5-aminopyridine-3-carboxylic acid[2]
SMILES C1=C(C=NC=C1N)C(=O)O[2][6]
InChIKey BYIORJAACCWFPU-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 76.21 Ų[6]
logP 0.362[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

Synthesis and Experimental Protocols

This compound is commonly synthesized from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction with ammonia (B1221849), catalyzed by a copper salt. The general workflow involves heating the reactants in an autoclave, followed by purification steps to isolate the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification Reactant1 5-Bromonicotinic Acid Reaction Heat in Autoclave (e.g., 120-180°C) Reactant1->Reaction Reactant2 Ammonia (aq) Reactant2->Reaction Catalyst Copper Sulfate (B86663) Pentahydrate Catalyst->Reaction Workup Cool & Remove Copper Ions (e.g., with Sodium Sulfide) Reaction->Workup Purification Adjust pH to 4-5 & Precipitate Workup->Purification Isolation Filter & Dry Solid Purification->Isolation Product This compound Isolation->Product

Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis from 5-Bromonicotinic Acid

This protocol is adapted from procedures described in chemical literature.[7][8]

Materials:

  • 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)

  • Aqueous ammonia (67.32 mL)

  • Copper (II) sulfate pentahydrate (8.41 g)

  • Saturated sodium sulfide (B99878) solution

  • Concentrated hydrochloric acid

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • Combine 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) in a suitable vessel.[7][8]

  • Transfer the reaction mixture to an autoclave.[7][8]

  • Heat the sealed autoclave to 120°C and maintain this temperature for 16 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Wash the dark-colored solution with a saturated sodium sulfide solution to precipitate and remove copper ions.[7][8]

  • Filter the mixture to remove the solid copper sulfide.[7]

  • Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will cause the product to precipitate.[7][8]

  • Cool the acidified mixture to enhance precipitation.[8]

  • Collect the solid product by filtration and dry thoroughly to yield this compound.[7][8] (Reported yield: 12.9 g, 74%).[8]

Protocol 2: Alternative High-Temperature Synthesis

This method utilizes a higher temperature which may affect reaction time.[3]

Materials:

  • 5-bromonicotinic acid (20.2 g, 100 mmol)

  • Aqueous ammonia solution (40 mL)

  • Copper (II) sulfate pentahydrate (4.98 g, 20 mmol)

  • High-pressure reactor

  • Sodium sulfide solution

Procedure:

  • Charge a high-pressure reactor with 5-bromonicotinic acid (20.2 g), copper sulfate pentahydrate (4.98 g), and aqueous ammonia solution (40 mL).[3]

  • Stir the mixture at 170-180°C for 19 hours.[3]

  • After cooling, treat the solution with sodium sulfide to remove copper ions.[3]

  • Filter the mixture.[3]

  • Adjust the filtrate to a pH of 4-5 and concentrate to obtain the target product.[3]

Biological Activity and Mechanism of Action

This compound is recognized as a valuable intermediate for synthesizing biologically active agents for the pharmaceutical industry.[1] Its derivatives have been explored for applications in treating neurological disorders, cardiovascular diseases, and cancer.[1]

A key identified mechanism of action is the inhibition of D-aspartate oxidase (DDO, also known as DASPO).[3] D-aspartate oxidase is the enzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][9] By inhibiting DDO, this compound can increase the concentration of D-aspartate in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This pathway is a critical target for therapeutic intervention in conditions where NMDA receptor function is dysregulated, such as schizophrenia.[1][3]

DDO_Inhibition_Pathway cluster_pathway Glutamatergic Synapse A This compound B D-Aspartate Oxidase (DDO) A->B Inhibits C D-Aspartate (Endogenous Agonist) B->C Degrades D NMDA Receptor C->D Activates E Enhanced Neuronal Activation D->E Leads to F Therapeutic Potential for Neurological Disorders (e.g., Schizophrenia) E->F Suggests Drug_Development_Logic A Observation: Dysfunction of NMDA receptor neurotransmission is implicated in neurological disorders. B Hypothesis: Increasing levels of D-aspartate (an NMDA agonist) could be a therapeutic strategy. A->B C Target Identification: D-Aspartate Oxidase (DDO) degrades D-aspartate. B->C D Inhibitor Screening: Identify compounds that inhibit DDO activity. C->D E Lead Compound: This compound is identified as a potent DDO inhibitor (Ki = 3.8 μM). D->E F Therapeutic Goal: Develop drugs based on this scaffold to treat schizophrenia and other CNS disorders. E->F

References

Spectroscopic Characterization of 5-Aminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Aminonicotinic acid (also known as 5-aminopyridine-3-carboxylic acid), a valuable building block in the synthesis of various biologically active agents and coordination polymers. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic molecules. A combination of NMR, IR, and MS provides a comprehensive characterization of a compound's molecular structure, functional groups, and molecular weight. The logical workflow for this analysis is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Purified Sample) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Func_Groups Functional Groups (e.g., -COOH, -NH2, C=C) IR->Func_Groups H_C_Skeleton ¹H and ¹³C Chemical Environments & Connectivity NMR->H_C_Skeleton Structure Final Structure Confirmation MW_Frag->Structure Func_Groups->Structure H_C_Skeleton->Structure

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.2 - 8.4Singlet (s) or Doublet (d)
H-4~7.3 - 7.5Doublet of Doublets (dd) or Triplet (t)
H-6~8.0 - 8.2Singlet (s) or Doublet (d)
-NH₂~5.8 - 6.0Broad Singlet (br s)
-COOH~12.0 - 13.0Broad Singlet (br s)
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~145 - 150
C-3~125 - 130
C-4~120 - 125
C-5~140 - 145
C-6~135 - 140
-COOH~165 - 170
Solvent: DMSO-d₆
Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically 0-200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its carboxylic acid, aromatic amine, and pyridine (B92270) ring functionalities. The data is typically acquired using a KBr wafer or pellet technique.[2]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3300N-H StretchPrimary Aromatic AmineMedium
3300 - 2500O-H StretchCarboxylic Acid (H-bonded)Strong, Broad
3100 - 3000C-H StretchAromatic RingMedium to Weak
1725 - 1700C=O StretchCarboxylic AcidStrong
1620 - 1580N-H BendPrimary AmineMedium
1600 - 1450C=C StretchAromatic RingMedium to Strong
1320 - 1210C-O StretchCarboxylic AcidStrong
Note: These are typical ranges and may vary slightly.[3][4]
Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Data Presentation

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (138.12 g/mol ). The fragmentation pattern is consistent with the structure of an aminopyridine carboxylic acid.

Table 4: Mass Spectrometry Data (GC-MS) for this compound

m/zRelative IntensityProposed Fragment
138Top Peak[M]⁺ (Molecular Ion)
932nd Highest[M - COOH]⁺
663rd Highest[C₄H₄N]⁺ (Fragment from pyridine ring cleavage)
Data sourced from PubChem.[2]

The fragmentation can be rationalized as follows:

  • [M]⁺ (m/z 138): The molecular ion is formed by the loss of one electron. Aromatic compounds typically show a prominent molecular ion peak.[5]

  • [M - COOH]⁺ (m/z 93): This fragment results from the characteristic loss of the carboxyl group (mass 45) from the molecular ion.[5]

  • [C₄H₄N]⁺ (m/z 66): This likely arises from the subsequent fragmentation of the aminopyridine ring structure.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is heated in a high vacuum to ensure it is in the gas phase.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation).

  • Fragmentation: The high internal energy of the molecular ions causes many of them to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

MS_Fragmentation M Molecular Ion [M]⁺ m/z = 138 Frag1 Fragment [M - COOH]⁺ m/z = 93 M->Frag1 - COOH (45 Da) Frag2 Fragment m/z = 66 Frag1->Frag2 - HCN (27 Da)

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-aminonicotinic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound, also known as 5-aminopyridine-3-carboxylic acid, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It is a derivative of nicotinic acid with an amino group at the 5-position of the pyridine (B92270) ring.[1] This substitution imparts amphoteric properties to the molecule, with both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium.[2][3] Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and biological assays.[4]

Quantitative and Qualitative Solubility Data

Solvent SystemTemperatureSolubilityData TypeSource
Aqueous BufferRoom Temp.>20.7 µg/mLQuantitativePubChem[1]
(pH 7.4)
Dimethyl SulfoxideRoom Temp.SolubleQualitativeAdipoGen[5]
(DMSO)
WaterRoom Temp.SolubleQualitativeGnee[6]
EthanolRoom Temp.SolubleQualitativeGnee[6]
MethanolRoom Temp.SolubleQualitativeGnee[6]
EtherRoom Temp.Slightly SolubleQualitativeGnee[6]
BenzeneRoom Temp.Slightly SolubleQualitativeGnee[6]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by back-calculating from the diluted sample concentration using the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start: Excess Solid and Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Filtration (0.45 µm filter) sampling->filtration dilution Dilution of Filtrate filtration->dilution analysis Concentration Analysis (e.g., HPLC, UV-Vis) dilution->analysis quantification Quantification using Calibration Curve analysis->quantification end End: Solubility Value quantification->end

Solubility Determination Workflow

4.2. pH-Solubility Relationship for Amphoteric Compounds

This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is therefore highly dependent on the pH. The following diagram illustrates the general relationship between pH and the solubility of such a compound. At the isoelectric point (pI), the net charge of the molecule is zero, and its aqueous solubility is at a minimum. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, leading to increased solubility in both cases due to the formation of charged species.

ph_solubility_relationship cluster_pH pH Scale cluster_solubility Aqueous Solubility low_pH Low pH (Acidic) pI Isoelectric Point (pI) high_sol_acid High Solubility (Cationic Form) low_pH->high_sol_acid Protonation of Amino Group high_pH High pH (Basic) min_sol Minimum Solubility (Zwitterionic/Neutral Form) pI->min_sol Net Charge is Zero high_sol_base High Solubility (Anionic Form) high_pH->high_sol_base Deprotonation of Carboxylic Acid

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and thermal stability of 5-aminonicotinic acid. The information herein is compiled for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of this compound.

Physicochemical Data

Table 1: Thermal Properties of this compound and a Related Aminopyridine Co-crystal

PropertyThis compound4-Aminopyridine (B3432731):Succinic Acid Co-crystal[1]
Melting Point (°C) 293195
Decomposition Onset (TGA, °C) Data not available190
Decomposition Range (TGA, °C) Data not available190–286

Note: The data for the 4-aminopyridine:succinic acid co-crystal is provided as a reference for a related aminopyridine structure.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the melting point and thermal stability of organic compounds like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and other thermal transitions of a material.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial equilibration at a sub-ambient temperature, followed by heating at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram. The sharpness of the endotherm can provide an indication of the sample's purity.[1]

Thermogravimetric Analysis is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible.

  • Instrument Setup: The TGA instrument is tared and calibrated.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to assess stability under inert or oxidative conditions, respectively.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the decomposition temperature range and the presence of any volatile components.

Visualizations

The following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow relevant to the analysis of aminonicotinic acids.

Hypothetical_Metabolic_Pathway_of_5_Aminonicotinic_Acid 5-Aminonicotinic_Acid 5-Aminonicotinic_Acid Metabolite_A Metabolite_A 5-Aminonicotinic_Acid->Metabolite_A Enzyme 1 Metabolite_B Metabolite_B Metabolite_A->Metabolite_B Enzyme 2 Excretion Excretion Metabolite_B->Excretion Cellular Transport Experimental_Workflow_for_Thermal_Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample_Weighing Weigh Sample (1-10 mg) Sample_Encapsulation Encapsulate in Pan/Crucible Sample_Weighing->Sample_Encapsulation DSC_Analysis DSC: Heat at 10°C/min under N2 Sample_Encapsulation->DSC_Analysis TGA_Analysis TGA: Heat at 10°C/min under N2/Air Sample_Encapsulation->TGA_Analysis DSC_Data Determine Melting Point & Enthalpy of Fusion DSC_Analysis->DSC_Data TGA_Data Determine Decomposition Temperature & Mass Loss TGA_Analysis->TGA_Data

References

5-Aminonicotinic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a pyridine (B92270) derivative incorporating both an amino and a carboxylic acid functional group, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its discovery and historical context, detailed chemical and physical properties, established synthesis protocols, and its role as a metabolite and agonist for the G-protein coupled receptor 109A (GPR109A).[3][4] This document aims to be an in-depth resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams to support further research and development.

Introduction and Historical Context

Chemical and Physical Properties

This compound is typically an off-white to golden-brown crystalline powder at room temperature.[1][6] Its structure, featuring both a basic amino group and an acidic carboxylic group on the pyridine ring, gives it amphoteric properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.12 g/mol [4]
CAS Number 24242-19-1[4]
Appearance Off-white to golden-brown crystalline powder[1][6]
Melting Point 293 °C[1]
pKa (Predicted) 2.36 ± 0.10[1]
Solubility >20.7 µg/mL (at pH 7.4)[4]
IUPAC Name 5-aminopyridine-3-carboxylic acid[4]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the amination of a halogenated nicotinic acid precursor, typically 5-bromonicotinic acid.

General Synthesis Workflow

The synthesis process generally involves the nucleophilic substitution of the bromine atom with an amino group, followed by purification.

Synthesis_Workflow General Synthesis Workflow for this compound Start 5-Bromonicotinic Acid Reagents Aqueous Ammonia (B1221849) Copper Sulfate (B86663) Pentahydrate Start->Reagents Reaction High-Pressure Reaction (e.g., 120-180°C) Start->Reaction Reagents->Reaction Workup Removal of Copper Ions (e.g., with Sodium Sulfide) Reaction->Workup pH_Adjust pH Adjustment to 4-5 (with HCl) Workup->pH_Adjust Isolation Precipitation and Filtration pH_Adjust->Isolation Purification Drying Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 5-bromonicotinic acid.[6][7]

Materials:

  • 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)

  • Aqueous ammonia (67.32 mL)

  • Copper (II) sulfate pentahydrate (8.41 g)

  • Saturated sodium sulfide (B99878) solution

  • Concentrated hydrochloric acid

  • Autoclave/high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus

  • TLC plates and developing chamber

  • Ninhydrin (B49086) solution (for TLC visualization)

Procedure:

  • In a suitable container, mix 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper (II) sulfate pentahydrate (8.41 g).

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Heat the sealed reactor to 120 °C and maintain this temperature for 16 hours, with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC), with ninhydrin as a color developer to visualize the product.

  • After the reaction is complete, cool the dark-colored solution to room temperature.

  • To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide.

  • Filter the mixture to remove the solid copper sulfide.

  • Adjust the pH of the filtrate to between 4 and 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Cool the acidified mixture to enhance precipitation.

  • Collect the solid product by filtration.

  • Dry the collected solid to obtain this compound. A typical yield for this procedure is around 74%.[6]

Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[4]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (138.12 g/mol ).[4]

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, recent research has identified it as a direct agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[3] This receptor is also the target for nicotinic acid (niacin) and is involved in mediating its therapeutic effects, such as reducing lipolysis.[8]

GPR109A Signaling Pathway

The activation of GPR109A by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

GPR109A_Signaling This compound Activation of GPR109A Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ANA 5-Aminonicotinic Acid ANA->GPR109A Binds and Activates Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates Targets

Caption: Activation of the GPR109A receptor by this compound.

The identification of this compound as a GPR109A agonist, with a reported EC₅₀ of 18 µM, opens up avenues for its potential use in developing novel therapeutics targeting this pathway, particularly for metabolic disorders.[3]

Applications in Research and Drug Development

This compound is a valuable compound for researchers and drug development professionals due to its versatile chemical nature and biological activity.

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of a wide range of biologically active agents, including potential treatments for neurological disorders, cardiovascular diseases, and cancer.[1]

  • Coordination Polymers: Its structure is suitable for the synthesis of coordination polymers, which have potential applications in gas storage, catalysis, and drug delivery systems.[1]

  • Bioluminescent Reagents: It is used as a component in the development of bioluminescent reagents for biochemical and molecular biology assays.[1]

  • Agrochemicals: Derivatives of aminonicotinic acids are used in the formulation of pesticides and herbicides.[9]

Conclusion

This compound is a historically significant pyridine derivative that continues to be relevant in modern chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important synthetic building block. The recent discovery of its activity as a GPR109A agonist highlights its potential for direct therapeutic applications, warranting further investigation into its pharmacology and the development of its derivatives as novel drug candidates. This guide provides a foundational resource for professionals working with this versatile compound.

References

5-Aminonicotinic Acid as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a metabolite with emerging significance in biochemical and pharmaceutical research. While its precise metabolic roles are still under investigation, it is understood to be an intermediate in the pyridine (B92270) nucleotide cycle and may serve as a precursor for the synthesis of inactive analogs of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, including its physicochemical properties, probable metabolic pathways, and potential biological activities. This document also outlines detailed experimental protocols for its analysis and suggests future research directions to fully elucidate its function.

Introduction

This compound is an aminonicotinic acid with the amino group located at the 5th position of the pyridine ring.[1][2] It is recognized as a metabolite and is functionally related to nicotinic acid.[1][2] Its role as a biochemical reagent and a pharmaceutical intermediate underscores the need for a deeper understanding of its metabolic fate and biological effects.[3] This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in metabolism, microbiology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing analytical methods and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-aminopyridine-3-carboxylic acid[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
CAS Number 24242-19-1[1]
Appearance Off-white crystalline solid[2]
Solubility >20.7 µg/mL in aqueous solution at pH 7.4[1]

Metabolic Pathways

While the complete metabolic pathway of this compound has not been fully elucidated, its structural similarity to nicotinic acid and the known metabolism of its isomer, 6-aminonicotinic acid, provide a strong basis for a hypothetical pathway. It is proposed that this compound enters the pyridine nucleotide cycle, where it is converted into analogs of NAD and NADP.

Proposed Biosynthesis and Incorporation into the Pyridine Nucleotide Cycle

The biosynthesis of this compound itself is not well-documented in the literature. It is likely a product of bacterial metabolism or can be synthesized for experimental purposes.[4] Once present in a biological system, it is hypothesized to be metabolized by the enzymes of the Preiss-Handler pathway, which normally utilizes nicotinic acid.

The proposed metabolic conversion is as follows:

  • Conversion to this compound Mononucleotide (5-ANAMN): this compound is likely a substrate for nicotinic acid phosphoribosyltransferase (NAPRT), which catalyzes the reaction with phosphoribosyl pyrophosphate (PRPP) to form this compound mononucleotide (5-ANAMN).

  • Conversion to this compound Adenine Dinucleotide (5-ANAAD): 5-ANAMN is then likely adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form this compound adenine dinucleotide (5-ANAAD).

  • Conversion to 5-Aminonicotinamide Adenine Dinucleotide (5-ANAD): Finally, the carboxyl group of the nicotinic acid moiety in 5-ANAAD is amidated by NAD synthetase (NADS) to yield 5-aminonicotinamide adenine dinucleotide (5-ANAD), an analog of NAD.

This proposed pathway is depicted in the following diagram:

Pyridine_Nucleotide_Cycle_for_5-Aminonicotinic_Acid cluster_0 Proposed Metabolic Pathway of this compound 5-Aminonicotinic_Acid 5-Aminonicotinic_Acid 5-ANAMN This compound Mononucleotide 5-Aminonicotinic_Acid->5-ANAMN  Nicotinate  phosphoribosyltransferase  (NAPRT) + PRPP 5-ANAAD This compound Adenine Dinucleotide 5-ANAMN->5-ANAAD  Nicotinate mononucleotide  adenylyltransferase  (NMNAT) + ATP 5-ANAD 5-Aminonicotinamide Adenine Dinucleotide (NAD Analog) 5-ANAAD->5-ANAD  NAD Synthetase  (NADS) + Glutamine + ATP

Caption: Proposed metabolic pathway of this compound.

Degradation

The degradation pathway of this compound is currently unknown. Research on the degradation of the structurally similar compound 5-aminosalicylic acid suggests that oxidation may be a primary route of decomposition, rather than decarboxylation.[1] Further studies are required to determine the specific enzymes and intermediates involved in the catabolism of this compound.

Biological Activity and Potential Roles

The metabolism of this compound to form 5-ANAD is of significant biological interest. It is hypothesized that 5-ANAD acts as a competitive inhibitor of NAD-dependent enzymes. This is based on studies of 6-aminonicotinamide (B1662401) and 6-aminonicotinic acid, which are metabolized to 6-aminonicotinamide adenine dinucleotide (6-ANAD), an inhibitor of various dehydrogenases.[5] By replacing NAD, 5-ANAD could disrupt cellular redox reactions and energy metabolism, potentially leading to bacteriostatic or other pharmacological effects.

Derivatives of this compound have also been investigated as potential inhibitors of α-amylase and α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the concentration of this compound in biological tissues or fluids, as well as the kinetic parameters of the enzymes involved in its metabolism. The following table highlights the areas where further research is critically needed.

Table 2: Gaps in Quantitative Data for this compound

Data TypeStatusResearch Need
Concentration in Tissues/Fluids Not ReportedDevelopment and application of sensitive analytical methods (e.g., LC-MS/MS) to quantify endogenous or administered this compound in various biological matrices.
Enzyme Kinetics (Km, Vmax) Not ReportedIn vitro characterization of enzymes like NAPRT, NMNAT, and NADS with this compound and its metabolites as substrates to determine their kinetic parameters.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a metabolite. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific method for quantifying this compound in complex biological matrices like bacterial lysates or culture media.

LCMS_Workflow cluster_1 LC-MS/MS Workflow for this compound Quantification Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) LC_Separation Liquid Chromatography (Reversed-Phase C18 column) Sample_Prep->LC_Separation Inject Extract MS_Detection Mass Spectrometry (Triple Quadrupole, MRM mode) LC_Separation->MS_Detection Eluent Transfer Data_Analysis Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis Generate Data

Caption: Workflow for LC-MS/MS quantification.

Methodology:

  • Sample Preparation:

    • For bacterial pellets: Lyse cells using sonication or bead beating in a suitable buffer.

    • For culture supernatant or other liquid samples: Centrifuge to remove debris.

    • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to ensure good separation from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize fragmentation to select a specific product ion for quantification and another for qualification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Enzyme Assay for NAPRT Activity with this compound

This protocol describes a method to determine if nicotinic acid phosphoribosyltransferase (NAPRT) can utilize this compound as a substrate.

Enzyme_Assay_Workflow cluster_2 In Vitro NAPRT Enzyme Assay Workflow Reaction_Setup Reaction Setup (Buffer, Enzyme, PRPP, This compound) Incubation Incubation (e.g., 37°C for 30 min) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching (e.g., Acid or Heat) Incubation->Reaction_Quench Product_Analysis Product Analysis (LC-MS/MS for 5-ANAMN) Reaction_Quench->Product_Analysis

References

A Comprehensive Technical Guide to the Theoretical Investigation of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting theoretical and computational studies on 5-Aminonicotinic acid, a significant pyridine (B92270) derivative utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1] While extensive dedicated theoretical research on this compound is not yet prevalent in published literature, this document outlines the established computational methodologies and experimental protocols necessary for a thorough investigation. By leveraging data from closely related analogs, such as nicotinic acid and other aminonicotinic acid isomers, this guide offers a robust roadmap for researchers aiming to explore the molecular properties, reactivity, and potential biological activity of this compound through in silico methods.

Molecular Structure and Properties

This compound (5-ANA), with the chemical formula C₆H₆N₂O₂, is an aromatic compound containing both a basic amino group and an acidic carboxylic acid group attached to a pyridine ring.[1][2] This dual functionality imparts unique chemical reactivity, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₆N₂O₂ [2]
Molecular Weight 138.12 g/mol [2]
CAS Number 24242-19-1 [2]
Appearance Off-white to light yellow crystalline powder [3]

| IUPAC Name | 5-aminopyridine-3-carboxylic acid |[2] |

Theoretical Studies: A Methodological Overview

A comprehensive theoretical investigation of this compound involves a multi-faceted approach, primarily centered around Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties.

G Computational Workflow for this compound cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Molecular Docking cluster_3 Data Analysis and Interpretation Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization DFT Input Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties Electronic Property Calculations (HOMO-LUMO, MEP) Geometry_Optimization->Electronic_Properties NBO_Analysis Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO_Analysis Ligand_Preparation Prepare 5-ANA Structure Geometry_Optimization->Ligand_Preparation Structural_Parameters Optimized Bond Lengths, Angles, Dihedral Angles Geometry_Optimization->Structural_Parameters Spectroscopic_Data Simulated IR and Raman Spectra Frequency_Analysis->Spectroscopic_Data Reactivity_Descriptors Chemical Hardness, Softness, Electrophilicity Index Electronic_Properties->Reactivity_Descriptors Docking_Simulation Perform Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Receptor_Preparation Prepare Target Protein Structure (e.g., from PDB) Receptor_Preparation->Docking_Simulation Binding_Analysis Analyze Binding Affinity and Interactions Docking_Simulation->Binding_Analysis Docking_Results Binding Energy (kcal/mol), H-bond Interactions Binding_Analysis->Docking_Results

A general workflow for the computational analysis of this compound.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can provide valuable insights into its geometry, stability, and reactivity.

2.1.1. Geometry Optimization The first step in any DFT study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

Table 2: Theoretical Optimized Geometrical Parameters of Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)

ParameterBond Length (Å) / Angle (°)MethodReference
Bond Lengths B3LYP/6-311++G(d,p)[6]
N1-C21.336
C2-C31.395
C3-C41.393
C4-C51.391
C5-C61.389
C6-N11.338
C3-C71.498
C7-O81.213
C7-O91.359
O9-H100.971
Bond Angles
C6-N1-C2117.8
N1-C2-C3123.4
C2-C3-C4118.0
C3-C4-C5119.1
C4-C5-C6118.6
C5-C6-N1123.1
N1-C2-H11116.1
C4-C3-C7121.2
C3-C7-O8125.1
C3-C7-O9111.9
C7-O9-H10105.8

2.1.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The calculated vibrational modes can be assigned to specific molecular motions (e.g., C-H stretch, C=O stretch).

Table 3: Selected Calculated Vibrational Frequencies for Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)

ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)AssignmentReference
ν(O-H)37133434O-H stretching[6]
ν(C-H)3128-3080-C-H stretching[6]
ν(C=O)17851712C=O stretching[6]
Ring Skel.16221615Pyridine ring skeletal vibration[6]
δ(O-H)13351320O-H in-plane bend[6]

2.1.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Energy->LUMO Excitation Energy (HOMO-LUMO Gap)

HOMO-LUMO energy gap concept.

Table 4: Calculated Electronic Properties of Nicotinic Acid Analogs (Note: This table presents hypothetical data for this compound based on typical values for similar molecules.)

ParameterValue (eV)Method
E_HOMO -6.5B3LYP/6-311++G(d,p)
E_LUMO -1.8B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE) 4.7B3LYP/6-311++G(d,p)
Ionization Potential (I) 6.5-
Electron Affinity (A) 1.8-
Chemical Hardness (η) 2.35(I-A)/2
Chemical Softness (S) 0.211/(2η)
Electronegativity (χ) 4.15(I+A)/2
Electrophilicity Index (ω) 3.67χ²/(2η)

2.1.4. Molecular Electrostatic Potential (MEP) Analysis The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

2.1.5. Natural Bond Orbital (NBO) Analysis NBO analysis provides information about the charge distribution within the molecule, hybridization of atoms, and the nature of bonding and antibonding orbitals. It is a powerful tool for understanding delocalization and hyperconjugative interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor).

Table 5: Hypothetical Molecular Docking Results for this compound (Note: This table presents a hypothetical scenario for illustrative purposes.)

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase (XXXX) -7.8ARG 123, LYS 45Hydrogen Bond
PHE 210Pi-Pi Stacking
VAL 50Hydrophobic
Hypothetical Receptor (YYYY) -6.5ASP 88Salt Bridge
SER 90, GLN 150Hydrogen Bond

Experimental Protocols

Theoretical studies are most powerful when validated by experimental data. The following section outlines key experimental protocols relevant to the study of this compound.

A common method for the synthesis of this compound is from 5-bromonicotinic acid.[7][8]

Protocol:

  • A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate (B86663) pentahydrate (e.g., 4.98 g, 20 mmol) in an aqueous ammonia (B1221849) solution (e.g., 40 mL) is prepared.

  • The mixture is stirred in a high-pressure reactor at 170-180°C for approximately 19 hours.

  • After cooling, the dark-colored solution is treated with a sodium sulfide (B99878) solution to precipitate and remove copper ions.

  • The mixture is filtered, and the filtrate is adjusted to a pH of 4-5 with a suitable acid (e.g., HCl).

  • The solution is then concentrated to precipitate the product, this compound.

  • The product is collected by filtration and dried.

G Synthesis of this compound Start 5-Bromonicotinic Acid Reaction High-Pressure Reactor (170-180°C, 19h) Start->Reaction Reagents Aqueous Ammonia, CuSO4·5H2O Reagents->Reaction Workup1 Cooling and Addition of Na2S solution Reaction->Workup1 Filtration1 Filtration to remove Copper Sulfide Workup1->Filtration1 Workup2 pH Adjustment (pH 4-5) Filtration1->Workup2 Concentration Concentration of Filtrate Workup2->Concentration Filtration2 Filtration to collect product Concentration->Filtration2 Product This compound Filtration2->Product

A flowchart of the synthesis of this compound.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • A small amount of the synthesized this compound is mixed with potassium bromide (KBr).

  • The mixture is pressed into a thin pellet.

  • The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is placed in an NMR tube.

  • The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software (e.g., using the results from the DFT geometry optimization).

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound in the active site of the target protein. The search space is defined by a grid box encompassing the active site.

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the binding energy (or scoring function). The interactions between this compound and the amino acid residues of the protein are visualized and analyzed.

Conclusion

This guide provides a comprehensive overview of the theoretical and experimental approaches required for a thorough investigation of this compound. By combining DFT calculations for detailed molecular property analysis with molecular docking for predicting biological interactions, and validating these findings with experimental synthesis and characterization, researchers can gain significant insights into the potential of this compound in drug development and other applications. The methodologies and illustrative data presented herein serve as a foundational resource for initiating and conducting advanced research on this important molecule.

References

5-Aminonicotinic Acid and its Functional Relation to Nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-aminonicotinic acid and its functional relationship to nicotinic acid (Niacin, Vitamin B3). While both molecules share a core pyridine-3-carboxylic acid structure, the addition of an amino group at the 5-position of the pyridine (B92270) ring in this compound suggests potential modulation of its biological activity. This document details their chemical properties, known biological roles, and relevant signaling pathways, with a particular focus on the GPR109A receptor, a key target for nicotinic acid's therapeutic effects. Detailed experimental protocols for the synthesis of this compound and for assays relevant to the study of these compounds are provided to facilitate further research. It is important to note that while the functional relationship is established, specific quantitative data on the direct comparative biological activities, particularly receptor binding affinities and in vivo pharmacokinetics of this compound, are not extensively available in current literature.

Introduction

Nicotinic acid is a well-established essential nutrient and a therapeutic agent used for treating dyslipidemia.[1] Its primary mechanism of action for its lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] this compound is a derivative of nicotinic acid and is recognized as being functionally related.[3] This relationship implies that this compound may share some of the biological activities of nicotinic acid, potentially acting as a modulator of the same signaling pathways. Understanding the nuances of this relationship is crucial for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and nicotinic acid is presented in Table 1.

PropertyThis compoundNicotinic Acid
IUPAC Name 5-aminopyridine-3-carboxylic acid[3]Pyridine-3-carboxylic acid
Synonyms 5-ANA, 5-aminopyridine-3-carboxylic acid[4]Niacin, Vitamin B3
CAS Number 24242-19-1[3]59-67-6
Molecular Formula C₆H₆N₂O₂[3]C₆H₅NO₂
Molecular Weight 138.12 g/mol [3]123.11 g/mol
Appearance Off-white to golden-brown crystalline powder[4]White crystalline powder
Melting Point 293 °C[5]237 °C
Solubility >20.7 µg/mL in water at pH 7.4[3]Soluble in water
pKa 2.36 (predicted)[5]4.85

Synthesis of this compound

This compound can be synthesized from 5-bromonicotinic acid. The following is a general experimental protocol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromonicotinic acid

  • Aqueous ammonia

  • Copper (II) sulfate (B86663) pentahydrate

  • Concentrated hydrochloric acid

  • Saturated sodium sulfide (B99878) solution

  • Autoclave

  • Thin-layer chromatography (TLC) plates

  • Ninhydrin (B49086) solution (for TLC visualization)

Procedure:

  • In a suitable reaction vessel, combine 5-bromonicotinic acid, aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.

  • Transfer the reaction mixture to an autoclave and heat to 120°C for 16 hours.

  • Monitor the progress of the reaction by TLC, using an appropriate eluent system. Visualize the spots by staining with a ninhydrin solution, which will react with the amino group of the product.

  • Upon completion of the reaction, cool the mixture and transfer it to a beaker.

  • To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide, which can be removed by filtration.

  • Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic this compound.

  • Cool the acidified mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

Workflow Diagram:

G 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Mixture Reaction Mixture 5-Bromonicotinic Acid->Reaction Mixture + NH3 (aq) + CuSO4·5H2O Autoclave (120°C, 16h) Autoclave (120°C, 16h) Reaction Mixture->Autoclave (120°C, 16h) Crude Product Crude Product Autoclave (120°C, 16h)->Crude Product Purification Purification Crude Product->Purification 1. Na2S wash 2. HCl (pH 4-5) 3. Filtration This compound This compound Purification->this compound

Synthesis workflow for this compound.

Functional Relationship and Signaling Pathways

Nicotinic acid's primary biological functions are mediated through its role as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), and through its action as a signaling molecule, primarily via the GPR109A receptor.[2]

The GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[2] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] In adipocytes, this leads to the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[2]

Given that this compound is functionally related to nicotinic acid, it is plausible that it also interacts with GPR109A. However, quantitative data on its binding affinity (Ki or IC50) and efficacy (EC50) are currently lacking in the public domain.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Ligand Nicotinic Acid or This compound GPR109A GPR109A Ligand->GPR109A G_protein Gαi/βγ GPR109A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects leads to

Simplified GPR109A signaling pathway.

De Novo NAD+ Synthesis (Kynurenine Pathway)

Nicotinic acid is a key intermediate in the de novo synthesis of NAD+ from the amino acid tryptophan via the kynurenine (B1673888) pathway. This pathway is crucial for maintaining cellular NAD+ levels, which are essential for numerous metabolic reactions. The potential role of this compound in this pathway has not been elucidated.

Comparative Biological Data (Hypothetical)

While direct comparative data is limited, Table 2 provides a template for summarizing key biological parameters that should be determined experimentally to fully characterize the functional relationship between this compound and nicotinic acid.

ParameterThis compoundNicotinic AcidReference
GPR109A Binding Affinity (Ki) Data not available~1 µM[7]
GPR109A Functional Activity (EC50 for cAMP inhibition) Data not available~0.1-1 µM[6]
Oral Bioavailability Data not availableVariable, ~60-76%[8]
Plasma Half-life (t½) Data not available~1 hour[9]

Experimental Protocols for Comparative Analysis

To elucidate the direct functional relationship, the following experimental protocols are recommended.

GPR109A Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Nicotinic acid (Radioligand)

  • Unlabeled nicotinic acid (for determining non-specific binding and as a positive control)

  • This compound (Test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine

  • 96-well plates

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GPR109A cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: Add membrane preparation, [³H]-nicotinic acid (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-nicotinic acid, and a high concentration of unlabeled nicotinic acid (e.g., 100 µM).

    • Competition: Add membrane preparation, [³H]-nicotinic acid, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G Prepare GPR109A\nMembranes Prepare GPR109A Membranes Set up 96-well plate\n(Total, NSB, Competition) Set up 96-well plate (Total, NSB, Competition) Prepare GPR109A\nMembranes->Set up 96-well plate\n(Total, NSB, Competition) Incubate with\n[³H]-Nicotinic Acid Incubate with [³H]-Nicotinic Acid Set up 96-well plate\n(Total, NSB, Competition)->Incubate with\n[³H]-Nicotinic Acid Filtration & Washing Filtration & Washing Incubate with\n[³H]-Nicotinic Acid->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis\n(IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis\n(IC50, Ki)

Workflow for GPR109A radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Nicotinic acid (Positive control)

  • This compound (Test compound)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

Procedure:

  • Seed GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer.

  • Pre-incubate the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

In Vitro Permeability Assay (Caco-2)

This assay assesses the potential for oral absorption of this compound by measuring its permeability across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral permeability assay, add this compound to the apical (upper) chamber.

  • At various time points, collect samples from the basolateral (lower) chamber.

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Conclusion

This compound is a structurally close analog of nicotinic acid with a confirmed functional relationship. While it is likely to interact with the GPR109A receptor and potentially modulate similar signaling pathways, a significant gap exists in the literature regarding its specific biological activity and pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to elucidate the precise nature of this relationship. Such research is essential for evaluating the therapeutic potential of this compound and its derivatives as novel agents for treating metabolic and inflammatory diseases.

References

Methodological & Application

Synthesis of 5-Aminonicotinic acid from 5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Aminonicotinic Acid

Introduction

This compound is a valuable pyridine (B92270) derivative widely utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals and other biologically active agents.[1][2] Its structure, containing both a basic amino group and an acidic carboxylic acid group, makes it a versatile building block for creating coordination polymers and novel drug candidates.[2][3] This document provides a detailed protocol for the synthesis of this compound from 5-bromonicotinic acid via a copper-catalyzed amination reaction. An overview of alternative synthetic strategies is also discussed.

Synthetic Approaches

The conversion of 5-bromonicotinic acid to this compound is a nucleophilic aromatic substitution. Due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, direct substitution is challenging and typically requires catalytic activation.

  • Copper-Catalyzed Amination: This is a robust and commonly employed method. It involves heating the aryl halide with an amine source (in this case, aqueous ammonia) in the presence of a copper catalyst, such as copper sulfate (B86663).[1][3] This method is advantageous due to its relatively straightforward procedure and good yields. The protocol detailed below is based on this approach.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[4] The reaction of 5-bromonicotinic acid with an ammonia (B1221849) equivalent can be achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, this method may require more specialized and sensitive reagents compared to the copper-catalyzed approach.[4][5]

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol details the synthesis of this compound from 5-bromonicotinic acid using a copper sulfate catalyst in an autoclave.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
5-Bromonicotinic AcidC₆H₄BrNO₂202.0125.0 g0.124
Copper (II) Sulfate PentahydrateCuSO₄·5H₂O249.688.41 g0.034
Aqueous AmmoniaNH₃17.0367.32 mL-
Saturated Sodium Sulfide (B99878) SolutionNa₂S78.04As needed-
Concentrated Hydrochloric AcidHCl36.46As needed-
Deionized WaterH₂O18.02As needed-

Equipment

  • High-pressure autoclave

  • Magnetic stirrer hotplate and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filtration flask

  • pH meter or pH paper

  • Oven for drying

Procedure

  • Reaction Setup: In a suitable beaker, combine 5-bromonicotinic acid (25 g, 0.124 mol) with aqueous ammonia (67.32 mL).[1][3]

  • Catalyst Addition: To the mixture, add copper (II) sulfate pentahydrate (8.41 g).[1][3]

  • Autoclave Reaction: Transfer the reaction mixture to a high-pressure autoclave. Seal the vessel and heat the mixture to 120 °C with stirring for 16 hours.[1][3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using ninhydrin (B49086) for visualization.[1][3]

  • Workup - Copper Removal: After cooling the reactor to room temperature, transfer the dark-colored solution to a beaker. Wash the reaction mixture with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.[1][3]

  • Filtration: Filter the mixture to remove the precipitated copper sulfide.

  • Product Precipitation: Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.[1][3] The addition of acid will cause the product to precipitate out of the solution.

  • Isolation and Drying: Cool the acidified mixture to enhance precipitation. Collect the solid product by filtration, wash with cold deionized water, and dry in an oven.[1]

  • Results: This procedure typically yields approximately 12.9 g (74%) of this compound as an off-white solid.[1][3]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Operating a high-pressure autoclave requires specialized training. Ensure all safety protocols for the specific equipment are followed.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Visualized Schematics

cluster_workflow Synthesis Workflow start 1. Reagent Combination (5-Bromonicotinic Acid, NH₃, CuSO₄) reaction 2. Autoclave Reaction (120°C, 16 hours) start->reaction workup 3. Workup (Cooling, Copper Removal with Na₂S) reaction->workup filtration1 4. Filtration (Remove Copper Sulfide) workup->filtration1 precipitation 5. Acidification & Precipitation (Adjust pH to 4-5 with HCl) filtration1->precipitation filtration2 6. Product Isolation (Filtration & Washing) precipitation->filtration2 product 7. Final Product (this compound) filtration2->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction scheme for the amination of 5-bromonicotinic acid.

References

High-Yield Synthesis of 5-Aminonicotinic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-aminonicotinic acid, a key intermediate in the development of novel therapeutics. The following methods have been compiled and presented to offer researchers, scientists, and drug development professionals a comprehensive guide to efficient and scalable production.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and an amino group on a pyridine (B92270) ring. This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. The demand for high-purity this compound necessitates the use of optimized, high-yield synthetic routes. This document outlines two primary methods for its synthesis: the copper-catalyzed amination of 5-bromonicotinic acid and the reduction of 5-nitronicotinic acid.

Comparative Analysis of Synthesis Methods

A summary of the key quantitative data for the two primary synthesis routes is presented in the table below for easy comparison.

ParameterMethod 1: Amination of 5-Bromonicotinic AcidMethod 2: Reduction of 5-Nitronicotinic Acid
Starting Material 5-Bromonicotinic acid5-Nitronicotinic acid
Key Reagents Aqueous ammonia (B1221849), Copper (II) sulfate (B86663) pentahydrateVarious reducing agents (e.g., Sn/HCl, Fe/HCl, Catalytic Hydrogenation with Pd/C)
Reported Yield 74%[1]High (Specific yield for this substrate not detailed in the literature, but generally high for this type of reaction)
Reaction Conditions High temperature (120-180°C), High pressure (autoclave)[1]Generally milder conditions (e.g., reflux or room temperature)
Key Advantages Well-documented procedure with a specific reported yield.Utilizes common and effective reduction methods. Avoids the use of a high-pressure reactor.
Key Disadvantages Requires a high-pressure reactor.A specific, optimized protocol for this substrate with a reported yield is not readily available in the surveyed literature.

Method 1: Copper-Catalyzed Amination of 5-Bromonicotinic Acid

This method provides a reliable and high-yielding route to this compound from the readily available 5-bromonicotinic acid.

Synthesis of 5-Bromonicotinic Acid Precursor

The necessary starting material, 5-bromonicotinic acid, can be synthesized in high yield from nicotinic acid.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).

  • Bromination: Heat the mixture to 70°C with stirring. Over a period of 2 hours, carefully add bromine (40 ml, 0.78 mol).

  • Reflux: After the addition of bromine is complete, heat the mixture to reflux and maintain for 6 hours.

  • Work-up: After reflux, distill off the excess bromine and thionyl chloride under reduced pressure. Cool the residue to 0°C.

  • Precipitation: In a separate vessel, cool a 4N sodium hydroxide (B78521) solution. Slowly add the cooled residue to the sodium hydroxide solution until the pH of the mixture reaches 3. A precipitate of 5-bromonicotinic acid will form.

  • Isolation and Purification: Isolate the solid product by suction filtration. Wash the precipitate with 100 ml of ice water. The crude product can be further purified by recrystallization from isopropyl alcohol to yield 5-bromonicotinic acid (yield: 93%).

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a high-pressure reactor (autoclave), combine 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g).[1]

  • Reaction: Heat the sealed reactor to 120°C and maintain this temperature for 16 hours with stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using ninhydrin (B49086) for visualization.[1]

  • Work-up: After the reaction is complete, cool the reactor to room temperature. The dark-colored solution is then washed with a saturated sodium sulfide (B99878) solution to precipitate and remove copper ions.[1]

  • Isolation: Filter the mixture to remove the solid copper sulfide. Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid.[1]

  • Purification: Cool the acidified solution to induce precipitation of the solid product. Collect the solid by filtration and dry to obtain this compound (12.9 g, 74% yield).[1]

experimental_workflow_amination cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction Nicotinic Acid Nicotinic Acid Bromination Bromination Nicotinic Acid->Bromination SOCl2, Br2, Fe 5-Bromonicotinic Acid 5-Bromonicotinic Acid Bromination->5-Bromonicotinic Acid Work-up & Recrystallization (Yield: 93%) 5-Bromonicotinic Acid_main 5-Bromonicotinic Acid Amination Amination 5-Bromonicotinic Acid_main->Amination aq. NH3, CuSO4·5H2O 120°C, 16h, Autoclave Crude Product Crude Product Amination->Crude Product Cooling & CuS Precipitation Purification Purification Crude Product->Purification Filtration, pH Adjustment, Precipitation This compound This compound Purification->this compound Filtration & Drying (Yield: 74%)

Caption: Workflow for the synthesis of this compound via amination.

Method 2: Reduction of 5-Nitronicotinic Acid

The reduction of a nitro group to an amine is a fundamental and high-yielding transformation in organic synthesis. While a specific, detailed protocol for the reduction of 5-nitronicotinic acid was not found in the surveyed literature, this section provides a generalized protocol based on well-established methods for analogous substrates. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acidic media, or catalytic hydrogenation.

General Experimental Protocol: Reduction of 5-Nitronicotinic Acid
  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 5-nitronicotinic acid in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

  • Addition of Reducing Agent:

    • For SnCl₂/HCl: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the solution of the nitro compound.

    • For Fe/HCl: Add iron powder to the solution, followed by the slow addition of concentrated hydrochloric acid.

    • For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel to the solution.

  • Reaction:

    • For SnCl₂/HCl and Fe/HCl: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • For Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature or with gentle heating until the reaction is complete.

  • Work-up:

    • For SnCl₂/HCl and Fe/HCl: Cool the reaction mixture and filter to remove any solids. Carefully neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation and Purification: Collect the precipitated product by filtration. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

experimental_workflow_reduction 5-Nitronicotinic Acid 5-Nitronicotinic Acid Reduction Reduction 5-Nitronicotinic Acid->Reduction Reducing Agent (e.g., Sn/HCl, Fe/HCl, H2/Pd-C) Work-up Work-up Reduction->Work-up Neutralization / Filtration This compound This compound Work-up->this compound Precipitation & Recrystallization (Yield: High)

Caption: Generalized workflow for the synthesis of this compound via reduction.

Conclusion

Both the copper-catalyzed amination of 5-bromonicotinic acid and the reduction of 5-nitronicotinic acid represent viable and high-yielding methods for the synthesis of this compound. The choice of method will depend on the available equipment (e.g., high-pressure reactor) and the desired scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to produce this important building block for drug discovery and development.

References

5-Aminonicotinic Acid: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminonicotinic acid, a pyridine (B92270) derivative incorporating both an amino and a carboxylic acid functional group, has emerged as a pivotal building block in the field of organic synthesis.[1][2] Its unique electronic and structural features make it an attractive starting material for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry, materials science, and biochemical research. The presence of two distinct reactive sites—the carboxylic acid and the amino group—allows for selective functionalization, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various key derivatives, highlighting its role in the development of bioactive molecules and functional materials.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a range of chemical transformations, including esterification, amidation, and cross-coupling reactions. These reactions leverage the inherent reactivity of its functional groups to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the resulting molecules. Its derivatives have been explored for a multitude of applications, from potent enzyme inhibitors to novel coordination polymers and bioluminescent reagents.[2][3]

Synthesis of Bioactive Molecules

A primary application of this compound lies in the synthesis of biologically active compounds. The pyridine core is a common motif in many pharmaceuticals, and the strategic placement of the amino and carboxylic acid groups on this scaffold provides a valuable platform for drug design.

Enzyme Inhibitors: Derivatives of this compound have shown promise as inhibitors of various enzymes. For instance, amide and thiourea (B124793) derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes implicated in carbohydrate metabolism and type 2 diabetes.[4] Furthermore, the broader nicotinic acid scaffold is a key component in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy for their anti-angiogenic properties.[5][6][7][8][9]

Antimicrobial Agents: The nicotinic acid moiety has been incorporated into numerous compounds exhibiting antimicrobial activity against a variety of pathogens, including resistant strains.[10][11] Derivatives of this compound can be synthesized to explore new chemical space in the search for novel antibiotics and antifungals.

Development of Functional Materials

Beyond its role in medicinal chemistry, this compound is utilized in the synthesis of functional materials.

Coordination Polymers: The ability of this compound to chelate metal ions through its nitrogen and oxygen atoms makes it a suitable ligand for the construction of coordination polymers.[2][3] These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Bioluminescent Reagents: The pyridine scaffold is also found in various bioluminescent molecules. This compound can serve as a starting material for the synthesis of novel bioluminescent reagents for use in biochemical assays and imaging.[2][3]

Quantitative Data Presentation

The following tables summarize the biological activities of various derivatives synthesized from this compound and related structures.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Thiourea Derivativesα-Amylase12.17 - 37.33[4]
Thiourea Derivativesα-Glucosidase12.01 - 38.01[4]
Pyridine-based HybridsVEGFR-23.6[6]
Nicotinamide-based CongenersVEGFR-20.06083[5]

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Oxindole DerivativesMycobacterium tuberculosis H37Rv0.78[10]
Dipeptide DerivativesCandida albicans- (28 mm inhibition zone)[11]
Dipeptide DerivativesAspergillus nigerModerate Inhibition[11]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Protocol 1: Synthesis of 5-Aminonicotinamide (Amide Formation)

This protocol describes a general procedure for the synthesis of an amide from this compound using a common coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aminonicotinamide derivative.

Protocol 2: Synthesis of Methyl 5-Aminonicotinate (Esterification)

This protocol details the Fischer esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of starting material).

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of Na₂CO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with chloroform (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 5-aminonicotinate.

Visualizations

Experimental Workflow for Derivatization of this compound

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound coupling Coupling Agent (EDC, HOBt) Base (DIPEA) start->coupling 1. alcohol R-OH Acid Catalyst (H2SO4) start->alcohol 2. amide 5-Aminonicotinamide Derivative coupling->amide amine R-NH2 amine->coupling ester 5-Aminonicotinate Ester alcohol->ester G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their tunable structures and functionalities have led to a wide range of applications in gas storage, catalysis, sensing, and biomedicine. 5-Aminonicotinic acid is a versatile bifunctional ligand possessing both a carboxylic acid group and an amino group, making it an excellent candidate for the construction of novel coordination polymers with potentially interesting properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers using this compound.

Synthesis of Coordination Polymers with this compound

The synthesis of coordination polymers using this compound typically involves the reaction of a metal salt with the ligand under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can influence the final structure and properties of the resulting coordination polymer.

A notable example involves the synthesis of two Pb(II)-based coordination polymers, {[Pb(5-ANA)(NO3)]}n (CP1) and {[Pb(5-HNA)(NO3)]}n (CP2), where 5-ANA is 5-aminonicotinate and 5-HNA is 5-hydroxynicotinate (formed in situ from 5-aminonicotinate). These were synthesized via a hydrothermal method and have shown promising applications in catalysis and luminescence.

General Synthetic Approach

The general principle for the synthesis of coordination polymers with this compound involves the dissolution of the metal salt and the ligand in a suitable solvent system, which is then sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a period of time. Upon cooling, crystals of the coordination polymer are formed.

Synthesis_Workflow cluster_reactants Reactant Preparation 5-Aminonicotinic_Acid This compound Mixing Mixing & Stirring 5-Aminonicotinic_Acid->Mixing Metal_Salt Metal Salt (e.g., Pb(NO3)2) Metal_Salt->Mixing Solvent Solvent (e.g., H2O/CH3OH) Solvent->Mixing Autoclave Hydrothermal/Solvothermal Reaction (Teflon-lined Autoclave) Mixing->Autoclave Heating Heating (e.g., 160 °C for 72h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Crystallization Crystal Formation Cooling->Crystallization Isolation Isolation & Washing Crystallization->Isolation Drying Drying Isolation->Drying Characterization Characterization (PXRD, SC-XRD, TGA, etc.) Drying->Characterization

General workflow for the synthesis of coordination polymers.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Pb(II)-Based Coordination Polymer

This protocol is adapted from the synthesis of {[Pb(5-ANA)(NO3)]}n.

Materials:

  • This compound (0.0138 g, 0.1 mmol)

  • Lead(II) nitrate (B79036) (0.0331 g, 0.1 mmol)

  • Deionized water (5 mL)

  • Methanol (5 mL)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 20 mL beaker, dissolve this compound and lead(II) nitrate in a mixture of 5 mL of deionized water and 5 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160 °C in an oven for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals in air at room temperature.

Characterization of Coordination Polymers

The synthesized coordination polymers should be characterized using various analytical techniques to determine their structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the coordination polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present and confirm the coordination of the ligand to the metal center.

  • Luminescence Spectroscopy: To investigate the photoluminescent properties of the material.

Data Presentation

Table 1: Crystallographic Data for a Pb(II)-5-Aminonicotinate Coordination Polymer
Parameter{[Pb(5-ANA)(NO3)]}n
Empirical FormulaC6H5N2O5Pb
Formula Weight408.31
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)7.123(4)
b (Å)14.567(8)
c (Å)7.456(4)
α (°)90
β (°)98.12(3)
γ (°)90
Volume (ų)765.1(7)
Z4
Density (calculated, g/cm³)3.548
F(000)728
Goodness-of-fit on F²1.059
Final R indices [I>2σ(I)]R1 = 0.0485, wR2 = 0.1157
R indices (all data)R1 = 0.0568, wR2 = 0.1209

Applications

Coordination polymers based on this compound have shown potential in various applications, including catalysis and chemical sensing. The presence of both a Lewis basic amino group and a coordinating carboxylate group on the ligand can impart unique functionalities to the resulting materials.

Catalysis

The Pb(II)-based coordination polymer, {[Pb(5-ANA)(NO3)]}n, has demonstrated catalytic activity in the Knoevenagel condensation reaction. The reaction of benzaldehyde (B42025) with malononitrile (B47326) in the presence of this coordination polymer as a catalyst resulted in a high yield of the desired product.

Catalysis_Pathway Benzaldehyde Benzaldehyde Catalyst {[Pb(5-ANA)(NO3)]}n (Coordination Polymer) Benzaldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Product 2-Benzylidenemalononitrile Catalyst->Product

Knoevenagel condensation catalyzed by a 5-aminonicotinate CP.
Luminescent Sensing

The same Pb(II) coordination polymer exhibits luminescent properties, which can be utilized for chemical sensing. The fluorescence of the polymer can be quenched or enhanced in the presence of specific analytes, allowing for their detection. For instance, it has been shown to be a potential luminescent sensor for certain small molecules.

Drug Delivery

While specific studies on the use of this compound-based coordination polymers for drug delivery are still emerging, the inherent properties of coordination polymers make them promising candidates for such applications. Their porous nature can allow for the encapsulation of drug molecules, and the biodegradability of certain coordination polymers can enable controlled drug release. The amino functionality of the this compound ligand could also be utilized for further functionalization to enhance drug loading and targeting.

Drug_Delivery_Concept CP_Nanoparticle Coordination Polymer Nanoparticle Drug_Loading Drug Loading (Encapsulation) CP_Nanoparticle->Drug_Loading Loaded_CP Drug-Loaded CP Nanoparticle Drug_Loading->Loaded_CP Target_Cell Target Cell Loaded_CP->Target_Cell Drug_Release Controlled Drug Release Target_Cell->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Conceptual pathway for drug delivery using coordination polymers.

Conclusion

This compound serves as a valuable and versatile ligand for the synthesis of functional coordination polymers. The straightforward synthetic protocols, combined with the potential for diverse applications in catalysis, sensing, and biomedicine, make this an exciting area for further research and development. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this compound-based coordination polymers in their respective fields.

Application Notes and Protocols: 5-Aminonicotinic Acid in the Development of Bioluminescent Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced bioluminescent reagents is crucial for enhancing the sensitivity and applicability of reporter gene assays, in vivo imaging, and high-throughput screening. Modifications of the classic D-luciferin (B1670815) substrate have led to the creation of novel analogues with superior properties, such as increased brightness, enhanced stability, and red-shifted light emission for improved tissue penetration. 5-Aminonicotinic acid serves as a key building block in the synthesis of a class of these next-generation probes: the aminoluciferins. These analogues extend the utility of firefly luciferase-based systems, enabling more sensitive and deeper in vivo imaging. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound-derived bioluminescent reagents.

I. Application Notes

Enhanced In Vivo Imaging with Red-Shifted Aminoluciferins

Standard firefly luciferase emits yellow-green light (around 560 nm) which is readily absorbed by biological tissues, limiting the depth of in vivo imaging. Aminoluciferin (B605428) analogues, synthesized using precursors like this compound, exhibit significant red-shifts in their emission spectra, with wavelengths extending into the near-infrared (NIR) range (>600 nm).[1][2] This longer wavelength light is less scattered and absorbed by tissues, allowing for the detection of bioluminescent signals from deeper within the organism. For example, certain cyclic alkylaminoluciferins have demonstrated the ability to radiate 20-fold more bioluminescent light than D-luciferin at the same concentration in animal models, enabling high-resolution imaging of deep tissues such as the brain and lungs.

Improved Sensitivity and Pharmacokinetics in Cell-Based Assays

Beyond their advantages in vivo, aminoluciferin derivatives can offer improved performance in cell-based assays. Modifications to the luciferin (B1168401) core can alter substrate affinity for luciferase and improve cell permeability. Some aminoluciferins have shown higher photon flux in live cells compared to D-luciferin, particularly at lower concentrations.[1] Furthermore, conjugation of aminoluciferin with molecules like glycine (B1666218) can extend its in vivo circulation time, which is beneficial for longitudinal studies.[3][4]

Applications in High-Throughput Screening (HTS)

The enhanced brightness and stable signal of certain aminoluciferin-luciferase pairs make them well-suited for high-throughput screening applications in drug discovery. Red-shifted emission profiles are particularly advantageous as they minimize interference from autofluorescence of library compounds and cellular components.[5] This leads to a higher signal-to-noise ratio and more reliable hit identification.

Bioluminescence Resonance Energy Transfer (BRET) Assays

Aminoluciferins can serve as efficient energy donors in Bioluminescence Resonance Energy Transfer (BRET) assays. BRET is a powerful technique for studying protein-protein interactions in real-time within living cells.[6][7] The red-shifted emission of aminoluciferins can be paired with suitable fluorescent acceptor proteins, offering a broader spectral window for BRET studies and reducing background interference.

II. Quantitative Data

The following table summarizes the bioluminescent properties of various aminoluciferin analogues compared to the native D-luciferin.

Luciferin AnaloguePeak Emission Wavelength (nm)Relative Quantum YieldKey Features & Applications
D-Luciferin~5601.00Standard for most bioluminescence assays.
6'-Aminoluciferin594 - 620VariableRed-shifted emission, suitable for in vivo imaging.
CycLuc2Not specifiedHigher than D-luciferin in live cellsHigh signal in live cells, good for cell-based assays.[1]
CycLuc6636Not specifiedStrongly red-shifted, exceeds emission of many mutant luciferases.[1]
CycLuc10642Not specifiedOne of the most red-shifted aminoluciferins reported.[1]
Glycine-D-aminoluciferinNot specifiedNot specifiedLonger in vivo circulation time.[3][4]
Compound 2b (methyl-substituted)>6000.52 (with Fluc)High quantum yield, potential for bright in vivo signals.[2]

III. Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 5-bromonicotinic acid is as follows:

  • Combine 5-bromo-3-pyridinecarboxylic acid with ammonia (B1221849) and copper sulfate (B86663) pentahydrate.

  • Heat the reaction mixture in an autoclave at 120°C for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with ninhydrin (B49086) for visualization.

  • After the reaction is complete, wash the mixture with a saturated sodium sulfide (B99878) solution to remove copper ions.

  • Adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture and collect the solid product by filtration.

  • Dry the solid to obtain this compound.

General Synthesis of an Aminoluciferin Analogue

The synthesis of aminoluciferins generally involves the condensation of a benzothiazole (B30560) derivative with D-cysteine. While a specific protocol starting from this compound is not detailed in the provided search results, a general conceptual workflow can be outlined based on the synthesis of other aminopyridine-derived compounds. The synthesis would conceptually involve modifying the this compound to form a suitable benzothiazole precursor which can then be condensed with D-cysteine.

In Vitro Bioluminescence Assay Protocol
  • Prepare Luciferin Stock Solution: Dissolve the aminoluciferin analogue in sterile water or an appropriate buffer to a stock concentration of 15 mg/mL. This solution can be used immediately or filter-sterilized and stored in aliquots at -20°C.

  • Prepare Reaction Buffer: A typical reaction buffer includes Tris-HCl (pH 7.8), MgCl2, and ATP.

  • Prepare Luciferase Solution: Dilute the firefly luciferase enzyme to the desired concentration in the reaction buffer.

  • Perform the Assay:

    • Pipette the luciferase solution into a 96-well white, opaque plate.

    • Add the aminoluciferin solution to each well to a final concentration of approximately 150 µg/mL.

    • Immediately measure the luminescence using a luminometer.

    • For kinetic studies, take readings at regular intervals.

In Vivo Bioluminescence Imaging Protocol
  • Animal Preparation: Anesthetize the animal (e.g., mouse) using isoflurane.

  • Substrate Preparation: Prepare a sterile solution of the aminoluciferin analogue in DPBS (without Ca++ & Mg++) at a concentration of 15 mg/mL.

  • Substrate Administration: Inject the aminoluciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.

  • Imaging:

    • Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).

    • Acquire images at various time points post-injection (e.g., 5, 10, 15, 30 minutes) to determine the peak signal time.[8][9]

    • Analyze the images using the accompanying software to quantify the bioluminescent signal.

IV. Visualizations

Bioluminescent_Reaction_Pathway cluster_luciferase Firefly Luciferase Active Site Aminoluciferin Aminoluciferin Amino_oxyluciferin Excited Amino-oxyluciferin* Aminoluciferin->Amino_oxyluciferin Adenylation & Oxidation ATP ATP ATP->Amino_oxyluciferin O2 O2 O2->Amino_oxyluciferin Ground_state Ground-state Amino-oxyluciferin Amino_oxyluciferin->Ground_state Photon Emission Light Red-shifted Light (>600 nm) Amino_oxyluciferin->Light AMP_PPi AMP + PPi Ground_state->AMP_PPi

Caption: General reaction pathway for aminoluciferin with firefly luciferase.

Experimental_Workflow_In_Vivo_Imaging start Start: Anesthetize Animal prepare_substrate Prepare Sterile Aminoluciferin Solution start->prepare_substrate inject_substrate Administer Substrate (i.p.) prepare_substrate->inject_substrate place_in_imager Position Animal in Bioluminescence Imager inject_substrate->place_in_imager acquire_images Acquire Images at Multiple Time Points place_in_imager->acquire_images analyze_data Quantify Bioluminescent Signal acquire_images->analyze_data end End: Data Analysis Complete analyze_data->end

Caption: Workflow for in vivo bioluminescence imaging with aminoluciferins.

BRET_Signaling_Pathway cluster_BRET Bioluminescence Resonance Energy Transfer (BRET) Donor Protein A-Luciferase (Donor) Interaction Protein A and B Interact (<10 nm proximity) Donor->Interaction Donor_Emission Donor Emission (No Interaction) Donor->Donor_Emission If no interaction Acceptor Protein B-Fluorescent Protein (Acceptor) Acceptor->Interaction Substrate Aminoluciferin Substrate->Donor Energy_Transfer Energy Transfer Interaction->Energy_Transfer Acceptor_Emission Acceptor Emission Energy_Transfer->Acceptor_Emission

Caption: Principle of a BRET assay using an aminoluciferin-luciferase donor.

References

Synthesis of Biologically Active Agents from 5-Aminonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two classes of biologically active agents derived from 5-aminonicotinic acid: Poly(ADP-ribose) polymerase (PARP) inhibitors and potential antimicrobial agents.

Introduction

This compound is a versatile pyridine-based scaffold that serves as a valuable starting material for the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for diverse chemical modifications to generate libraries of derivatives for screening in drug discovery programs. This document focuses on the synthesis of 5-aminonicotinamide, a potential PARP inhibitor, and this compound hydrazide, a candidate for antimicrobial activity.

I. 5-Aminonicotinamide as a Potential PARP Inhibitor

Nicotinamide (B372718) is the endogenous inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair. Many potent PARP inhibitors have been developed based on the nicotinamide pharmacophore. 5-Aminonicotinamide, as a derivative of nicotinamide, is a promising candidate for PARP inhibition.

Quantitative Data: PARP Inhibition
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Nicotinamide>50,000Not Reported[1]
Olaparib~5~1[2]
Rucaparib~7~1.5[2]
Niraparib~3.8~2.1[2]
Talazoparib~1.2~0.8[2]
Signaling Pathway: PARP-Mediated DNA Repair

PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP1 binds to the SSB, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors competitively bind to the nicotinamide binding site of PARP, preventing PAR chain synthesis and trapping PARP on the DNA. This leads to the accumulation of unresolved SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated Repair cluster_2 Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1_2 PARP1/PARP2 DNA_Damage->PARP1_2 PAR_Synthesis PAR Synthesis PARP1_2->PAR_Synthesis NAD NAD+ NAD->PAR_Synthesis Repair_Complex Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor 5-Aminonicotinamide (PARP Inhibitor) PARP_Inhibitor->PARP1_2 Inhibits PARP1_2NAD PARP1_2NAD

Figure 1: Simplified PARP1/2 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental Protocol: Synthesis of 5-Aminonicotinamide

This protocol describes a one-pot synthesis of 5-aminonicotinamide from this compound using thionyl chloride for activation, followed by amidation with ammonia (B1221849).[3][4]

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the suspension in an ice bath and add triethylamine (3.0 eq). To this mixture, add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Amidation: Cool the reaction mixture again in an ice bath. Slowly add a solution of ammonia (e.g., 7N in methanol, 2.0 eq) dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-2 hours. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-aminonicotinamide.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Amidation_Workflow Start Start: this compound Step1 Suspend in anhydrous DCM Add Et3N Start->Step1 Step2 Add SOCl2 dropwise at 0°C Step1->Step2 Step3 Stir at room temperature (1-2h) Step2->Step3 Step4 Cool to 0°C Add Ammonia solution dropwise Step3->Step4 Step5 Stir at room temperature (1-2h) Step4->Step5 Step6 Quench with sat. NaHCO3 Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Dry (Na2SO4) and Concentrate Step7->Step8 Step9 Purify (Chromatography/Recrystallization) Step8->Step9 End End: 5-Aminonicotinamide Step9->End

Figure 2: Experimental workflow for the synthesis of 5-aminonicotinamide.

II. This compound Hydrazide as a Potential Antimicrobial Agent

Hydrazide-hydrazone derivatives of nicotinic acid have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[5] The synthesis of this compound hydrazide from this compound provides a key intermediate for the generation of a library of hydrazone derivatives for antimicrobial screening.

Quantitative Data: Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some nicotinic acid hydrazide derivatives against M. tuberculosis. While specific MIC values for this compound hydrazide are not currently available, the data for related compounds suggest its potential as an antitubercular agent.

CompoundAr GroupR1R2R3MIC (µg/mL) vs. M. tuberculosisReference
8c 4-FluorophenylHH5-Bromo6.25[5]
8b 4-FluorophenylHH5-Chloro12.5[5]
4a PhenylHHH25[5]
4b 4-MethylphenylHHH25[5]
8a 4-FluorophenylHHH25[5]
General Concept: Antimicrobial Drug Action

The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. These agents can act through various mechanisms to inhibit the growth of or kill microorganisms.

Antimicrobial_Action cluster_0 Bacterial Cell Drug Antimicrobial Agent (e.g., 5-Aminonicotinic Acid Hydrazide Derivative) Target1 Cell Wall Synthesis Drug->Target1 Inhibits Target2 Protein Synthesis Drug->Target2 Inhibits Target3 DNA/RNA Synthesis Drug->Target3 Inhibits Target4 Metabolic Pathways Drug->Target4 Inhibits Outcome Inhibition of Growth or Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome Hydrazide_Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start Start: this compound Ester_Step1 Suspend in anhydrous MeOH Start->Ester_Step1 Ester_Step2 Add SOCl2 or cat. H2SO4 Ester_Step1->Ester_Step2 Ester_Step3 Reflux (3-8h) Ester_Step2->Ester_Step3 Ester_Step4 Neutralize, Extract, Dry, Concentrate Ester_Step3->Ester_Step4 Ester_Intermediate Methyl 5-aminonicotinate Ester_Step4->Ester_Intermediate Hydrazide_Step1 Dissolve in EtOH Ester_Intermediate->Hydrazide_Step1 Hydrazide_Step2 Add Hydrazine Hydrate Hydrazide_Step1->Hydrazide_Step2 Hydrazide_Step3 Reflux (4-6h) Hydrazide_Step2->Hydrazide_Step3 Hydrazide_Step4 Cool, Filter, and Dry Hydrazide_Step3->Hydrazide_Step4 End End: this compound Hydrazide Hydrazide_Step4->End

References

Application Notes and Protocols: 5-Aminonicotinic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-aminonicotinic acid derivatives as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The provided data and protocols are intended to guide research and development efforts in the field of diabetes management and related metabolic disorders.

Introduction

This compound is a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.[1] Recent studies have highlighted the efficacy of its thiourea (B124793) derivatives as inhibitors of α-amylase and α-glucosidase.[1][2] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Their inhibition can effectively control postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[1] The derivatives of this compound present a promising class of non-microbial origin inhibitors, potentially offering a better side-effect profile compared to existing drugs.[2]

Data Presentation: Enzyme Inhibition Activity

The inhibitory potential of a series of synthesized 5-amino-nicotinic acid thiourea derivatives against α-amylase and α-glucosidase has been evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the efficacy of each derivative.

Compound IDDerivative Substitutionα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
1 4-Methylphenyl31.12 ± 0.1132.18 ± 0.04
2 4-Chlorophenyl12.91 ± 0.0412.72 ± 0.12
3 2-Chlorophenyl37.33 ± 0.0238.01 ± 0.12
4 4-Fluorophenyl12.17 ± 0.1412.01 ± 0.09
5 4-Nitrophenyl13.57 ± 0.1713.68 ± 0.36
6 4-Methoxyphenyl13.01 ± 0.0713.11 ± 0.15
7 4-Bromophenyl12.91 ± 0.0812.79 ± 0.17
8 4-(Trifluoromethyl)phenyl13.04 ± 0.0212.99 ± 0.09
9 2,4-Dichlorophenyl29.18 ± 0.1330.11 ± 0.08
10 2-Nitrophenyl33.11 ± 0.0934.15 ± 0.11
11 3-Nitrophenyl27.14 ± 0.0428.23 ± 0.14
12 Phenyl24.16 ± 0.1625.19 ± 0.07
13 2-Methoxyphenyl35.21 ± 0.0736.27 ± 0.05
Acarbose (B1664774) Standard 10.98 ± 0.03 10.79 ± 0.17

Data sourced from Nawaz et al., 2020.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-nicotinic Acid Thiourea Derivatives (Compounds 1-13)

This protocol describes a general method for the synthesis of 5-amino-nicotinic acid thiourea derivatives.

Materials:

  • This compound

  • Substituted phenyl isothiocyanates

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the respective substituted phenyl isothiocyanate to the solution.

  • Reflux the reaction mixture for an appropriate time until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thiourea derivative.

  • Characterize the final compounds using spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and HR-MS.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound in Ethanol Reflux Reflux in Ethanol Reactant1->Reflux Reactant2 Substituted Phenyl Isothiocyanate Reactant2->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Product Pure Thiourea Derivative Recrystallization->Product

Caption: Synthetic workflow for this compound thiourea derivatives.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol details the procedure for assessing the α-amylase inhibitory activity of the synthesized compounds.

Materials:

  • Porcine pancreatic α-amylase solution (0.5 mg/mL)

  • 1% (w/v) starch solution

  • 0.02 M Sodium phosphate (B84403) buffer (pH 6.9) containing 6 mM NaCl

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Solutions:

    • Prepare the sodium phosphate buffer and dissolve the α-amylase and starch in it.

    • Prepare the DNSA reagent.

    • Prepare stock solutions of the test compounds and acarbose in DMSO and make further dilutions in the buffer.[3]

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound solution (or acarbose for positive control, or buffer for blank) at various concentrations into the wells of a 96-well plate.[3]

    • Add 50 µL of the α-amylase solution to each well.[3]

    • Pre-incubate the plate at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.[3]

    • Incubate the plate at 37°C for 20 minutes.[3]

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Cover the plate and heat it in a boiling water bath for 5-10 minutes.

    • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Absorbance Measurement:

    • Measure the absorbance of the reaction mixtures at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control (enzyme and buffer without inhibitor) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)

  • 0.1 M Sodium phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate solution

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Solutions:

    • Prepare the sodium phosphate buffer and dissolve the α-glucosidase and pNPG in it.

    • Prepare stock solutions of the test compounds and acarbose in DMSO, ensuring the final DMSO concentration in the assay is below 1%.[2]

  • Assay in 96-Well Plate:

    • Add 50 µL of 0.1 M sodium phosphate buffer to each well.[2]

    • Add 20 µL of the diluted test compound solution (or acarbose for positive control, or buffer for blank) to the respective wells.[2]

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.[2]

    • Pre-incubate the plate at 37°C for 15 minutes.[2]

  • Initiating and Stopping the Reaction:

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.[2]

    • Incubate the plate at 37°C for 20 minutes.[2]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[2]

  • Absorbance Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.[2]

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control (enzyme, buffer, and pNPG without inhibitor) and A_sample is the absorbance of the test sample.[2]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Enzyme_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-Well Plate) cluster_reaction_step Enzymatic Reaction cluster_termination_detection Termination & Detection cluster_analysis Data Analysis Prep_Solutions Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Add_Inhibitor Add Inhibitor/Control/Blank Prep_Solutions->Add_Inhibitor Add_Enzyme Add Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (DNSA for Amylase, Na2CO3 for Glucosidase) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (540 nm for Amylase, 405 nm for Glucosidase) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the this compound derivatives discussed is the inhibition of α-amylase and α-glucosidase in the small intestine. This leads to a delay in carbohydrate digestion and a subsequent reduction in the rate of glucose absorption into the bloodstream.

Carbohydrate_Digestion_Inhibition cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by this compound Derivatives Complex_Carbs Complex Carbohydrates (Starch) Alpha_Amylase α-Amylase Complex_Carbs->Alpha_Amylase Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Inhibitor This compound Derivatives Inhibitor->Alpha_Amylase Inhibits Inhibitor->Alpha_Glucosidase Inhibits

Caption: Inhibition of carbohydrate digestion by this compound derivatives.

References

Application of 5-Aminonicotinic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminonicotinic acid, a derivative of niacin (Vitamin B3), has emerged as a versatile scaffold in medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and an amino group, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes on the use of this compound as a building block for the development of therapeutic agents, complete with experimental protocols and quantitative data to support researchers in their drug discovery efforts.

Applications in Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules.[1][2] Its derivatives have shown promise in several therapeutic areas, including the treatment of diabetes, neurological disorders, and cancer.

α-Amylase and α-Glucosidase Inhibitors for Diabetes

Derivatives of this compound have been designed and synthesized as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[3] Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[3]

Quantitative Data: α-Amylase and α-Glucosidase Inhibition

The following table summarizes the in vitro inhibitory activities of a series of 5-(substituted-thioureido)pyridine-3-carboxylic acid derivatives against α-amylase and α-glucosidase.

Compound IDSubstituentα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
1 4-Fluorophenyl12.17 ± 0.1412.01 ± 0.09
2 4-Chlorophenyl12.91 ± 0.0412.72 ± 0.12
3 4-Bromophenyl12.91 ± 0.0812.79 ± 0.17
4 4-Methoxyphenyl13.01 ± 0.0713.11 ± 0.15
5 4-Nitrophenyl13.57 ± 0.1713.68 ± 0.36
6 4-(Trifluoromethyl)phenyl13.04 ± 0.0212.99 ± 0.09
Acarbose (B1664774) (Standard) -10.98 ± 0.0310.79 ± 0.17
GABA(A) Receptor Agonists for Neurological Disorders

Analogues of aminonicotinic acids have been investigated as agonists for the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Modulating the activity of GABA(A) receptors is a key strategy for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

Quantitative Data: GABA(A) Receptor Binding Affinity

The following table presents the binding affinities (Ki) of 6-aminonicotinic acid and its analogues for native GABA(A) receptors.

CompoundKi (µM)
6-Aminonicotinic acid24
2-Methyl-6-aminonicotinic acid1.1
4-Methyl-6-aminonicotinic acid2.5
2,4-Dimethyl-6-aminonicotinic acid1.8
Anticancer Agents

The pyridine and aminopyridine scaffolds are present in numerous anticancer agents. While specific and extensive studies on the anticancer activity of this compound derivatives are emerging, related heterocyclic compounds have demonstrated significant antiproliferative effects against various cancer cell lines. This suggests that this compound is a promising scaffold for the development of novel anticancer drugs.

Representative Quantitative Data: Anticancer Activity of Related Pyridine Derivatives

The following table provides representative IC50 values for pyridine-containing compounds against various cancer cell lines, illustrating the potential of this scaffold in oncology.

Compound TypeCancer Cell LineIC50 (µM)
Pyridine-based inhibitorA549 (Lung Carcinoma)5.99
Imidazo[1,2-a]pyrimidineMCF-7 (Breast Cancer)39.0
Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast Cancer)35.1
Podophyllotoxin derivativeHeLa (Cervical Cancer)0.18 - 9
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators

Given its structural similarity to nicotinic acid, this compound and its derivatives are logical candidates for the development of modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological functions and diseases, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

Representative Quantitative Data: nAChR Binding Affinity

The following table shows the binding affinities of various ligands to different nAChR subtypes, highlighting the range of affinities that can be achieved with nicotinic compounds.

LigandReceptor SubtypeKi (µM)
AcetylcholineMuscle-type (closed state)106
CholineMuscle-type (closed state)4100
Zincα4β4~5 (Potentiation)
Galantamineα4β20.1 - 1 (Potentiation)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate this compound derivatives, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

G cluster_0 Carbohydrate Digestion Pathway Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Absorption Intestinal Absorption Glucose->Absorption

Caption: Simplified pathway of carbohydrate digestion and absorption.

G cluster_1 Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR nAChR (α4β2, α7, etc.) ACh->nAChR Binds Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt MAPK MAPK Pathway Ion_Influx->MAPK Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Caption: Key components of the nicotinic acetylcholine receptor signaling pathway.

G cluster_2 GABA(A) Receptor Signaling GABA GABA GABA_A_R GABA(A) Receptor GABA->GABA_A_R Binds Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Simplified schematic of GABA(A) receptor-mediated inhibition.

G cluster_3 Drug Discovery Workflow for Enzyme Inhibitors Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vitro In Vitro Profiling (Selectivity, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Profile Candidate Drug Candidate In_Vivo->Candidate Efficacious & Safe

Caption: A typical workflow for the discovery of enzyme inhibitors.

Experimental Protocols

Synthesis of 5-(3-phenylthioureido)pyridine-3-carboxylic acid[4]

This protocol describes the synthesis of a representative thiourea (B124793) derivative of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Add phenyl isothiocyanate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

In Vitro α-Amylase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate (B84403) buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds and Acarbose (positive control) dissolved in DMSO

Procedure:

  • Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) and 50 µL of α-amylase solution.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding 50 µL of starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate at 100°C for 5 minutes to develop the color.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Test compounds and Acarbose (positive control) dissolved in DMSO

Procedure:

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • Add 50 µL of the test compound solution and 50 µL of α-glucosidase solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

GABA(A) Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the GABA(A) receptor.

Materials:

  • Rat brain membrane preparation (source of GABA(A) receptors)

  • [³H]-Muscimol (radioligand)

  • Tris-HCl buffer (pH 7.4)

  • GABA (for determining non-specific binding)

  • Test compounds

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the rat brain membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and either buffer (for total binding), a high concentration of GABA (for non-specific binding), or the test compound.

  • Incubate the mixture at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compounds.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, offering a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes in diabetes, as modulators of important receptors in the central nervous system, and as potential anticancer agents. The synthetic accessibility and the ability to readily introduce chemical diversity make this compound an attractive core structure for further exploration in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to build upon in their efforts to develop new and effective medicines.

References

5-Aminonicotinic Acid: A Versatile Linker for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. 5-Aminonicotinic acid, with its pyridyl nitrogen, carboxylic acid group, and an amino functional group, offers a unique combination of coordination sites and functionalization potential, making it an attractive yet underexplored linker for the synthesis of novel MOFs with tailored properties.

The presence of the amino group can enhance the selective adsorption of CO2 and serve as a site for post-synthetic modification. The pyridine (B92270) ring and carboxylic acid provide versatile coordination modes for constructing robust frameworks. These features suggest that MOFs synthesized from this compound could exhibit enhanced performance in applications such as targeted drug delivery and selective gas capture.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of MOFs using this compound as a primary organic linker. While direct literature on MOFs exclusively using this linker is limited, the following protocols are based on established synthetic methodologies for MOFs with structurally similar linkers, such as other aminopyridine carboxylic acids and functionalized nicotinic acids.

Key Applications

Drug Delivery

The amino functionality on the linker can improve the loading capacity of certain drugs through hydrogen bonding interactions. The porous structure of the MOF can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release. The pyridyl and amino groups also offer sites for further functionalization to achieve targeted delivery to specific cells or tissues.

Gas Storage and Separation

The basic amino groups are known to have a strong affinity for acidic gases like CO2, making these MOFs promising materials for carbon capture and sequestration. The tunable pore size can also be exploited for the selective separation of different gases.

Quantitative Data Summary

The following tables provide expected or representative quantitative data for a hypothetical MOF synthesized from this compound, based on data from analogous MOF systems.

Table 1: Physicochemical Properties of a Hypothetical this compound-based MOF (5-ANA-MOF)

PropertyExpected ValueCharacterization Method
BET Surface Area800 - 1500 m²/gNitrogen Adsorption
Pore Volume0.4 - 0.8 cm³/gNitrogen Adsorption
Pore Size8 - 15 ÅNitrogen Adsorption
Thermal Stability (TGA)Up to 350 °CThermogravimetric Analysis
Crystalline StructureTo be determinedPXRD

Table 2: Drug Loading and Release Parameters for a Hypothetical 5-ANA-MOF

Drug MoleculeLoading Capacity (wt%)Release Time (80% release)Release Conditions
5-Fluorouracil15 - 25%48 - 72 hoursPhosphate-buffered saline (PBS), pH 7.4, 37 °C
Doxorubicin20 - 35%72 - 96 hoursAcetate (B1210297) buffer, pH 5.5, 37 °C
Ibuprofen10 - 20%24 - 48 hoursPhosphate-buffered saline (PBS), pH 7.4, 37 °C

Table 3: Gas Adsorption Properties of a Hypothetical 5-ANA-MOF

GasAdsorption Capacity (mmol/g at 1 bar, 298 K)Selectivity (CO₂/N₂)
CO₂2.5 - 4.025 - 40
N₂0.1 - 0.2-
CH₄0.8 - 1.5-

Experimental Protocols

Synthesis of a Zinc-based this compound MOF (Zn-5-ANA)

This protocol describes a typical solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.138 g (1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.297 g (1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product three times with ethanol to exchange the DMF.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Characterization of the Synthesized MOF

a) Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and determine the phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the dried MOF powder into a fine consistency.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

b) Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure:

    • Place 5-10 mg of the dried MOF sample in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

c) Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the surface area and pore characteristics of the MOF.

  • Procedure:

    • Activate the MOF sample by heating it under vacuum at 150 °C for 12 hours to remove any guest molecules.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution using non-local density functional theory (NLDFT) or Barrett-Joyner-Halenda (BJH) methods.

Drug Loading Protocol (Example: 5-Fluorouracil)

Materials:

  • Synthesized and activated Zn-5-ANA MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

Procedure:

  • Suspend 100 mg of activated Zn-5-ANA MOF in 10 mL of a 5 mg/mL solution of 5-FU in methanol.

  • Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.

  • Collect the 5-FU loaded MOF (5-FU@Zn-5-ANA) by centrifugation.

  • Wash the product with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

  • To determine the loading capacity, dissolve a known weight of the 5-FU@Zn-5-ANA in a suitable solvent (e.g., dilute HCl) to release the drug.

  • Quantify the amount of 5-FU using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Drug Release Protocol

Materials:

  • 5-FU@Zn-5-ANA

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5.

Procedure:

  • Disperse 10 mg of 5-FU@Zn-5-ANA in 10 mL of the release medium (PBS or acetate buffer) in a dialysis bag (with an appropriate molecular weight cut-off).

  • Place the dialysis bag in 40 mL of the same release medium and maintain it at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Activation This compound This compound Mixing & Sonication Mixing & Sonication This compound->Mixing & Sonication Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2)->Mixing & Sonication Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing & Sonication Solvothermal Reaction\n(e.g., 120°C, 48h) Solvothermal Reaction (e.g., 120°C, 48h) Mixing & Sonication->Solvothermal Reaction\n(e.g., 120°C, 48h) Cooling Cooling Solvothermal Reaction\n(e.g., 120°C, 48h)->Cooling Centrifugation/Filtration Centrifugation/Filtration Cooling->Centrifugation/Filtration Washing (DMF, Ethanol) Washing (DMF, Ethanol) Centrifugation/Filtration->Washing (DMF, Ethanol) Drying under Vacuum Drying under Vacuum Washing (DMF, Ethanol)->Drying under Vacuum Activation Activation Drying under Vacuum->Activation Final MOF Product Final MOF Product Activation->Final MOF Product

Caption: Solvothermal synthesis workflow for a this compound-based MOF.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_environment Target Environment (e.g., Tumor Microenvironment) Drug Molecules Drug Molecules Drug-Loaded MOF Drug-Loaded MOF Drug Molecules->Drug-Loaded MOF Encapsulation Activated MOF Activated MOF Activated MOF->Drug-Loaded MOF Controlled Release Controlled Release Drug-Loaded MOF->Controlled Release Stimuli-Responsive Low pH Low pH Low pH->Controlled Release Enzymes Enzymes Enzymes->Controlled Release Therapeutic Effect Therapeutic Effect Controlled Release->Therapeutic Effect

Caption: Proposed mechanism for stimuli-responsive drug delivery using a 5-ANA-MOF.

Gas_Storage_Application GasMixture Gas Mixture CO₂ N₂ CH₄ MOF_Column 5-ANA-MOF Adsorbent Porous Structure Amino Functional Groups GasMixture->MOF_Column Adsorption Separated_Gases Separated Gases Captured CO₂ Other Gases MOF_Column->Separated_Gases Selective Separation Regeneration {Regeneration | {Temperature Swing | Pressure Swing}} Separated_Gases->Regeneration Release of CO₂ Regeneration->MOF_Column Reuse

Caption: Conceptual workflow for selective CO₂ capture using a 5-ANA-MOF.

Application Notes and Protocols for the Esterification of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 5-aminonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective methods for this transformation: Fischer esterification, esterification using thionyl chloride, and Steglich esterification.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the different esterification methods of this compound and structurally similar compounds.

Esterification MethodTarget EsterReagentsSolventTemperature (°C)Time (h)Yield (%)
Thionyl Chloride Methyl 5-aminonicotinateThis compound, Thionyl chloride (SOCl₂)Methanol (B129727)Reflux (approx. 65°C)16High (not quantified)[1]
Thionyl Chloride Methyl 5-methylnicotinate5-Methylnicotinic acid, Thionyl chloride (SOCl₂)MethanolReflux498.2[2]
Fischer Esterification Methyl isonicotinateIsonicotinic acid, Sulfuric acid (H₂SO₄)MethanolReflux (Water bath)8Not specified[3]
Steglich Esterification General EstersCarboxylic acid, Alcohol, DCC, DMAPDichloromethane (B109758)203Good to high[4]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride and Methanol

This protocol is effective for the synthesis of methyl 5-aminonicotinate. The reaction proceeds via the in-situ formation of an acid chloride or by the generation of anhydrous HCl, which catalyzes the esterification.[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Ice water bath

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

  • Rotary evaporator

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend this compound in an excess of anhydrous methanol.

  • Cool the suspension in an ice water bath.

  • Slowly add thionyl chloride (1.3 to 3 equivalents) dropwise to the chilled suspension.

  • After the addition is complete, stir the reaction mixture on ice for 30 minutes.

  • Gradually allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours under anhydrous conditions.

  • After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Dissolve the residue in water and adjust the pH to 7-8 with 1 N NaOH solution.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 5-aminonicotinate.

Protocol 2: Fischer Esterification

This classic method utilizes a strong acid catalyst to promote the esterification of the carboxylic acid with an alcohol.[6] The following is a general procedure adapted for the synthesis of methyl 5-aminonicotinate.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Chloroform or other suitable organic solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure: (Adapted from a similar procedure for isonicotinic acid[3])

  • To a round-bottom flask, add this compound and an excess of methanol (e.g., 2.5 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL per 10 g of acid).

  • Heat the mixture to reflux using a water bath or heating mantle for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The product, methyl 5-aminonicotinate, may separate as an oil.

  • Extract the product with a suitable organic solvent like chloroform.

  • Dry the organic extract and remove the solvent under reduced pressure to obtain the ester.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild method suitable for substrates that may be sensitive to acidic conditions.[7] It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure: (General procedure[4])

  • In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add the desired alcohol and a catalytic amount of DMAP (3-10 mol%).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0°C for 5 minutes and then at room temperature for 3 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

  • Filter off the precipitated DCU.

  • Wash the filtrate with dilute acid (e.g., 5% HCl) to remove DMAP, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the ester.

Visualized Workflows

thionyl_chloride_esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Suspend this compound in Methanol cool Cool to 0°C start->cool add_socl2 Add SOCl₂ dropwise cool->add_socl2 stir_ice Stir on ice (30 min) add_socl2->stir_ice warm_rt Warm to RT stir_ice->warm_rt reflux Reflux (16h) warm_rt->reflux evaporate Evaporate Methanol reflux->evaporate neutralize Neutralize with NaOH (pH 7-8) evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Methyl 5-Aminonicotinate concentrate->product

Caption: Workflow for Thionyl Chloride Esterification.

fischer_esterification cluster_reaction Reaction cluster_workup Workup mix Mix this compound, Methanol, and H₂SO₄ reflux Reflux (8h) mix->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Methyl 5-Aminonicotinate dry->product

Caption: Workflow for Fischer Esterification.

steglich_esterification cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Acid, Alcohol, and DMAP in CH₂Cl₂ cool Cool to 0°C dissolve->cool add_dcc Add DCC solution cool->add_dcc stir Stir at 0°C then RT (3h) add_dcc->stir filter Filter Precipitated DCU stir->filter wash Wash with Dilute Acid and Brine filter->wash dry Dry and Concentrate wash->dry product 5-Aminonicotinate Ester dry->product

Caption: Workflow for Steglich Esterification.

References

Troubleshooting & Optimization

Technical Support Center: 5-Aminonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-aminonicotinic acid. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Amination of 5-bromonicotinic acid: This is a widely used method involving the displacement of the bromine atom with an amino group, typically using ammonia (B1221849) in the presence of a copper catalyst.[1]

  • Hofmann rearrangement of pyridine-3,5-dicarboxamide (B152810): This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

  • Curtius rearrangement of 5-carboxynicotinoyl azide (B81097): This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[2][3][4]

  • Schmidt reaction of a suitable nicotinic acid derivative: This reaction also involves an azide and an isocyanate intermediate to furnish the amine.[5][6]

Q2: I am seeing a low yield in my amination of 5-bromonicotinic acid. What are the potential causes?

A2: Low yields in the amination of 5-bromonicotinic acid can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Suboptimal reaction conditions: The temperature, pressure, or reaction time may need optimization. Copper-catalyzed aminations often require high temperatures and pressures.[1]

  • Catalyst deactivation: The copper catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity.

  • Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

Q3: What are the primary byproducts I should be aware of for each synthetic route?

A3: The common byproducts are specific to the chosen synthetic pathway. Please refer to the detailed troubleshooting guides below for each method.

Troubleshooting Guides by Synthetic Route

Amination of 5-Bromonicotinic Acid

This method is a common and direct approach to this compound. However, several byproducts can arise under the reaction conditions.

Potential Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseSuggested Solution
Unreacted 5-bromonicotinic acid Incomplete reaction; insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or reaction time. Ensure the ammonia concentration is sufficient.
5-Hydroxynicotinic acid Reaction with residual water at high temperatures.Use anhydrous solvents and reagents. Ensure the reaction vessel is thoroughly dried before use.
Decarboxylation Products (e.g., 3-aminopyridine) High reaction temperatures can lead to the loss of the carboxylic acid group.Optimize the reaction temperature to the minimum required for efficient amination. The use of a copper catalyst can sometimes allow for milder conditions.
Copper catalyst residues Incomplete removal during workup.After the reaction, treatment with a sodium sulfide (B99878) solution can precipitate copper ions, which can then be filtered off.[1]

Experimental Protocol: Copper-Catalyzed Amination of 5-Bromonicotinic Acid [1]

  • In a high-pressure reactor, combine 5-bromonicotinic acid (100 mmol), copper sulfate (B86663) pentahydrate (20 mmol), and an aqueous ammonia solution (e.g., 40 mL).

  • Seal the reactor and heat the mixture to 170-180°C with stirring for 19 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Treat the resulting dark solution with a saturated sodium sulfide solution to precipitate copper ions.

  • Filter the mixture to remove the copper sulfide precipitate.

  • Adjust the pH of the filtrate to 4-5 with a suitable acid (e.g., hydrochloric acid).

  • Concentrate the solution under reduced pressure to precipitate the this compound.

  • Collect the solid product by filtration and dry under vacuum.

Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

The Hofmann rearrangement provides a route to this compound from a dicarboxamide precursor. The key intermediate is an isocyanate, which can be prone to side reactions.

Potential Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseSuggested Solution
5-Carbamoylnicotinic acid Incomplete rearrangement or hydrolysis of the isocyanate intermediate.Ensure stoichiometric amounts of the halogen and base are used. Monitor the reaction temperature closely as the rearrangement is temperature-sensitive.
Urea derivatives The isocyanate intermediate can react with the product amine.Maintain a dilute reaction mixture to minimize intermolecular reactions between the isocyanate and the amine product. Add the reagents slowly to control the concentration of the isocyanate.
Unreacted pyridine-3,5-dicarboxamide Insufficient reagent or suboptimal reaction conditions.Ensure the use of fresh and appropriate amounts of bromine and sodium hydroxide (B78521). The reaction is typically run at low temperatures initially and then warmed.

Experimental Protocol: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

  • Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold (0-5°C) solution of sodium hydroxide in water.

  • In a separate flask, dissolve pyridine-3,5-dicarboxamide in a cold aqueous solution of sodium hydroxide.

  • Slowly add the pre-cooled sodium hypobromite solution to the dicarboxamide solution, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture and then heat to a temperature appropriate for the rearrangement (e.g., 70-80°C) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the product, wash with cold water, and dry.

Curtius Rearrangement of 5-Carboxynicotinoyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds via an isocyanate intermediate. The starting material for this route is 5-carboxynicotinoyl azide, which is typically generated in situ from the corresponding carboxylic acid or acyl chloride.

Potential Byproducts and Troubleshooting:

Byproduct/IssuePotential CauseSuggested Solution
Urea derivatives Reaction of the isocyanate intermediate with the newly formed this compound.Perform the reaction in a dilute solution to reduce the likelihood of intermolecular side reactions. The isocyanate can also be trapped with a protecting group (e.g., by performing the reaction in the presence of an alcohol to form a carbamate) which can be later removed.
5-(Isocyanato)nicotinic acid Incomplete hydrolysis of the isocyanate intermediate.Ensure sufficient water is present during the hydrolysis step and that the pH is acidic to facilitate the decarboxylation of the intermediate carbamic acid.
Unreacted 5-carboxynicotinoyl azide The rearrangement was not carried to completion.Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to ensure complete conversion of the azide.

Experimental Protocol: Curtius Rearrangement of 5-Carboxynicotinic Acid

  • Convert 5-carboxynicotinic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • React the acyl chloride with sodium azide in a suitable aprotic solvent (e.g., acetone, THF) to form 5-carboxynicotinoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Heat the solution containing the acyl azide to induce the Curtius rearrangement to the isocyanate.

  • Hydrolyze the isocyanate by adding water and heating. Acidification will facilitate the decarboxylation of the resulting carbamic acid to yield this compound.

  • Isolate the product by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Signaling Pathways and Experimental Workflows

Synthesis_Byproducts cluster_amination Amination of 5-Bromonicotinic Acid cluster_rearrangements Hofmann / Curtius / Schmidt Rearrangements start_A 5-Bromonicotinic Acid prod_A This compound start_A->prod_A + NH3 / Cu catalyst byprod_A1 Unreacted Starting Material start_A->byprod_A1 Incomplete Reaction byprod_A3 Decarboxylation Products start_A->byprod_A3 High Temp byprod_A2 5-Hydroxynicotinic Acid prod_A->byprod_A2 High Temp / H2O start_R Pyridine-3,5-dicarboxamide (Hofmann) 5-Carboxynicotinoyl Azide (Curtius) intermediate Isocyanate Intermediate start_R->intermediate Rearrangement prod_R This compound intermediate->prod_R + H2O, then H+ byprod_R1 Urea Derivative intermediate->byprod_R1 + Amine Product byprod_R2 Carbamate Derivative intermediate->byprod_R2 + Alcohol (solvent)

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Identify Synthetic Route start->q1 route_A Amination q1->route_A route_H Hofmann q1->route_H route_C Curtius q1->route_C q2_A q2_A route_A->q2_A q2_H q2_H route_H->q2_H q2_C q2_C route_C->q2_C sol_A1 Optimize Reaction Time/Temp sol_A2 Use Anhydrous Conditions sol_H1 Control Reagent Stoichiometry sol_H2 Use Dilute Conditions sol_C1 Ensure Complete Hydrolysis sol_C2 Trap Isocyanate q2_A->sol_A1 Yes q2_A->sol_A2 Yes q2_H->sol_H1 Yes q2_H->sol_H2 Yes q2_C->sol_C1 Yes q2_C->sol_C2 Yes

References

Purification challenges of 5-Aminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals encountering challenges during the purification of 5-Aminonicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to overcome them.

1. Q: My final product is off-white or has a golden-brown color. How can I remove colored impurities?

A: The presence of color often indicates residual reagents, by-products, or degradation.

  • Initial Check: Ensure all copper catalyst from the synthesis has been thoroughly removed. The synthesis from 5-bromonicotinic acid uses a copper sulfate (B86663) catalyst, which can impart color if not fully quenched and removed.[1][2]

  • Solution: A common method for removing colored organic impurities is treatment with activated carbon.[3]

    • Dissolve the crude this compound in a suitable acidic or basic aqueous solution.

    • Add a small amount of activated carbon (typically 1-2% w/w) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Remove the activated carbon by filtering the mixture through a pad of celite.

    • Proceed with the precipitation/crystallization of the purified product.

2. Q: The purity of my product is low (<97% by HPLC), and I suspect the presence of the starting material (5-bromonicotinic acid). How can I remove it?

A: The starting material and the product have different properties that can be exploited for separation. Since this compound contains a basic amino group, its solubility is highly dependent on pH.[4]

  • Acid-Base Extraction/Wash:

    • Dissolve the impure product in a dilute base (e.g., 1M NaOH), deprotonating the carboxylic acid on both the product and the starting material.

    • Wash the basic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove less polar impurities.

    • Carefully acidify the aqueous layer with an acid like HCl to a pH of 4-5.[1][2] this compound is zwitterionic and least soluble around its isoelectric point, causing it to precipitate.

    • The starting material, 5-bromonicotinic acid, may have a different pKa and solubility profile, potentially remaining in the acidic solution.

  • Chromatography: If high levels of impurities persist, column chromatography may be necessary. Given the polar and ionic nature of the molecule, consider ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]

3. Q: My yield is very low after the precipitation step. What can I do to improve it?

A: Low yield is often due to incomplete precipitation or loss of product during transfers and washes.

  • Optimize pH: The precipitation of this compound is highly sensitive to pH. Ensure the pH is carefully adjusted to the isoelectric point (around 4-5) for minimum solubility.[1][2] Use a calibrated pH meter for accuracy.

  • Ensure Complete Precipitation: After pH adjustment, cool the solution in an ice bath for an extended period (e.g., >1 hour) to maximize crystal formation before filtration.[1][2]

  • Minimize Wash Volume: Wash the filtered solid with a minimal amount of cold deionized water or a solvent in which the product is known to be poorly soluble to avoid redissolving the product.

  • Check the Filtrate: If you suspect significant product loss, you can re-adjust the pH of the filtrate or concentrate it to see if more product precipitates.

4. Q: During crystallization, my product "oils out" or forms a fine powder that is difficult to filter. How can I obtain better crystals?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or cooled too quickly.

  • Slower Crystallization: After pH adjustment, allow the solution to cool slowly to room temperature before moving it to an ice bath. This encourages the formation of larger, more ordered crystals.

  • Solvent System: Consider a mixed-solvent system for recrystallization. For example, dissolving the compound in a minimal amount of a "good" solvent (like hot water or DMSO[7]) and then slowly adding a "poor" solvent in which it is insoluble can promote better crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common purification issues.

G start Impure this compound color_issue Product is Colored (Yellow/Brown) start->color_issue Visual Inspection purity_issue Low Purity by TLC / HPLC start->purity_issue Analytical Data yield_issue Low Final Yield start->yield_issue Mass Balance copper_check 1. Check for residual copper catalyst. 2. Perform sulfide (B99878) wash. color_issue->copper_check Yes ph_adjust Optimize pH for Precipitation (pH 4-5) purity_issue->ph_adjust Yes yield_issue->ph_adjust Yes carbon_treat Treat with Activated Carbon copper_check->carbon_treat Color Persists chromatography Consider Column Chromatography (Ion Exchange / HILIC) ph_adjust->chromatography Impurity Remains cooling_check Ensure sufficient cooling time before filtration ph_adjust->cooling_check Yield Still Low wash_check Wash filter cake with MINIMAL cold solvent cooling_check->wash_check Yield Still Low

Caption: A flowchart for troubleshooting common issues in this compound purification.

Frequently Asked Questions (FAQs)

1. Q: What are the most common impurities in synthetically prepared this compound?

A: Common impurities originate from the starting materials and reagents used in the synthesis. When synthesized from 5-bromonicotinic acid, potential impurities include:

  • Unreacted Starting Material: 5-bromonicotinic acid.[1]

  • Catalyst Residues: Copper ions from the copper sulfate catalyst.[1][2]

  • Side-Products: Products from side reactions occurring under the high temperature and pressure conditions of the synthesis.

2. Q: What is the best solvent for purifying this compound?

A: this compound has amphoteric properties, containing both a basic amino group and an acidic carboxylic acid group.[4] This makes its solubility highly pH-dependent.

  • Water: It has low solubility in neutral water (>20.7 µg/mL at pH 7.4).[8] However, its solubility increases significantly in acidic (pH < 2) or basic (pH > 8) aqueous solutions. This property is key for purification via precipitation.

  • Organic Solvents: It is reported to be soluble in DMSO.[7] Its solubility in common alcohols (methanol, ethanol) is generally low but can be increased with the addition of acid or base.

Solvent/ConditionSolubility ProfileReference
Water (pH ~7)Very Low[8]
Aqueous Acid (pH < 2)High[9][10]
Aqueous Base (pH > 8)High[9][10]
DMSOSoluble[7]

3. Q: How should I properly store purified this compound to prevent degradation?

A: To ensure long-term stability, this compound should be stored under specific conditions. It is stable for at least 2 years if stored correctly.[7]

  • Atmosphere: Keep in an inert atmosphere (e.g., under argon or nitrogen).[11][12]

  • Light: Protect from light.[7][13]

  • Moisture: Protect from moisture.[7]

  • Temperature: Store at room temperature.[11]

4. Q: What is the underlying principle of purifying this compound by pH adjustment?

A: The purification relies on the principle of isoelectric precipitation. Like other amino acids, this compound can exist in different ionic forms depending on the pH of the solution.

  • In strong acid (low pH): The amino group is protonated (-NH3+), and the molecule carries a net positive charge.

  • In strong base (high pH): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive (-NH3+) and a negative (-COO-) charge, resulting in a neutral overall charge. In this state, the molecule has minimal solubility in water, causing it to precipitate out of the solution. For this compound, this occurs around pH 4-5.[1][2]

Caption: The relationship between pH, ionic state, and solubility of this compound.

Experimental Protocols

Protocol 1: Purification by Isoelectric Precipitation

This protocol is adapted from standard synthesis workups for this compound.[1][2]

  • Dissolution: Dissolve the crude this compound product in a sufficient volume of dilute aqueous base (e.g., 1 M NaOH) to achieve complete dissolution.

  • Removal of Copper (if applicable): If the synthesis used a copper catalyst, add a saturated aqueous solution of sodium sulfide dropwise until no further precipitation of copper sulfide is observed. Stir for 30 minutes.

  • Filtration: Filter the mixture to remove the copper sulfide precipitate and any other insoluble material. Wash the filter cake with a small amount of dilute base.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to adjust the pH to 4-5. Monitor the pH carefully with a pH meter. A precipitate will form as the pH approaches the isoelectric point.

  • Crystallization: Continue stirring the slurry in the ice bath for at least 1 hour to ensure complete precipitation.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected product is an off-white or golden-brown crystalline solid.[2][11]

G cluster_0 Purification Workflow A 1. Dissolve Crude Product in Dilute NaOH B 2. Add Na2S Solution (If Cu is present) A->B C 3. Filter to Remove Insolubles / CuS B->C D 4. Adjust Filtrate to pH 4-5 with HCl C->D E 5. Cool in Ice Bath (≥ 1 hour) D->E F 6. Collect Solid by Vacuum Filtration E->F G 7. Wash with Cold H2O and Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound via isoelectric precipitation.

References

Technical Support Center: Optimizing Synthesis of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aminonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the amination of 5-bromonicotinic acid and the Hofmann rearrangement of nicotinamide (B372718). The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: Both primary synthesis routes involve hazardous reagents. When working with 5-bromonicotinic acid, it is important to handle the copper catalyst and high-pressure reactor with care. The Hofmann rearrangement involves bromine and strong bases, which are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can the purity of the final this compound product be assessed?

A3: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the compound.

Troubleshooting Guides

Synthesis from 5-Bromonicotinic Acid

This method involves the nucleophilic substitution of the bromine atom on 5-bromonicotinic acid with an amino group, typically using aqueous ammonia (B1221849) in the presence of a copper catalyst.

Q1: Why is my yield of this compound from 5-bromonicotinic acid consistently low?

A1: Low yields in this synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Catalyst Deactivation: The copper catalyst can be deactivated by impurities. Using a high-purity catalyst and ensuring the reaction is carried out under an inert atmosphere can help.

  • Side Reactions: The carboxylic acid group can interfere with the reaction. Protecting the carboxylic acid as an ester before the amination step can improve the yield.

Q2: I am observing the formation of byproducts. How can I minimize them?

A2: The formation of byproducts is a common issue. Here are some strategies to minimize them:

  • Protection of Carboxylic Acid: As mentioned, protecting the carboxylic acid group can prevent it from participating in unwanted side reactions.

  • Optimization of Reaction Conditions: Systematically varying the temperature, pressure, and catalyst concentration can help identify the optimal conditions that favor the formation of the desired product over byproducts.

  • Purification: After the reaction, a thorough purification process is crucial. The product is often precipitated by adjusting the pH of the solution to 4-5.[1]

Hofmann Rearrangement of Nicotinamide

This method involves the conversion of nicotinamide to 3-aminopyridine (B143674) via the Hofmann rearrangement, which is then oxidized to this compound. A key challenge in this route is the initial Hofmann rearrangement step.

Q1: The yield of 3-aminopyridine from the Hofmann rearrangement of nicotinamide is very low. What could be the reason?

A1: Low yields in the Hofmann rearrangement are often due to the following:

  • Degradation of the Hypobromite (B1234621) Reagent: The sodium hypobromite, which is typically prepared in situ from bromine and sodium hydroxide (B78521), is unstable, especially at elevated temperatures. It is crucial to prepare the reagent at low temperatures (0-5 °C) and use it immediately.

  • Side Reaction - Urea (B33335) Formation: The primary amine product (3-aminopyridine) can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct. To minimize this, maintain a high concentration of hydroxide to ensure the rapid hydrolysis of the isocyanate.

Q2: I am getting a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The insoluble white precipitate is likely a symmetrically substituted urea, formed from the reaction of the amine product with the isocyanate intermediate. To prevent its formation:

  • Maintain High Base Concentration: A high concentration of sodium hydroxide promotes the desired hydrolysis of the isocyanate to the amine.

  • Control Temperature: Running the initial phase of the reaction at a low temperature and then slightly elevating it can favor the hydrolysis of the isocyanate over the formation of urea.

Data Presentation

Table 1: Reported Yields for this compound Synthesis

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Amination5-Bromonicotinic acidAqueous ammonia, Copper sulfate (B86663) pentahydrate1201674[1]
Amination5-Bromonicotinic acidAqueous ammonia, Copper sulfate pentahydrate170-18019Not specified[2]

Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Detailed Methodology for Synthesis from 5-Bromonicotinic Acid

This protocol is based on a general procedure found in the literature.[1]

  • Reaction Setup: In a high-pressure autoclave, combine 25 g (0.124 mol) of 5-bromo-3-pyridinecarboxylic acid, 67.32 mL of aqueous ammonia, and 8.41 g of copper sulfate pentahydrate.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using ninhydrin (B49086) as a developing agent.

  • Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium sulfide (B99878) solution to remove copper ions.

  • Purification: Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. Cool the acidified solution to precipitate the solid product.

  • Isolation: Collect the solid product by filtration and dry it to obtain this compound.

Detailed Methodology for Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement is the key step in an alternative synthesis route. The following is a general procedure for this type of reaction.

  • Reagent Preparation: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide with stirring. Use this reagent immediately.

  • Reaction: Add the nicotinamide to the freshly prepared sodium hypobromite solution while maintaining a low temperature.

  • Heating: After the initial reaction, the temperature may be carefully raised to facilitate the rearrangement and hydrolysis of the isocyanate intermediate.

  • Work-up and Isolation: The work-up procedure will depend on the subsequent steps to convert the resulting 3-aminopyridine to this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow: Synthesis from 5-Bromonicotinic Acid cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Isolation A Combine 5-Bromonicotinic acid, aqueous ammonia, and copper sulfate pentahydrate in an autoclave B Heat to 120°C for 16 hours A->B Heat C Monitor reaction progress by TLC B->C Sample D Cool mixture and wash with sodium sulfide solution C->D Completion E Adjust pH to 4-5 to precipitate product D->E Process F Filter and dry the solid product E->F Isolate

Caption: Experimental Workflow for the Synthesis of this compound from 5-Bromonicotinic Acid.

hofmann_rearrangement Hofmann Rearrangement Mechanism cluster_step1 Step 1: N-Bromination cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Hydrolysis cluster_step5 Step 5: Decarboxylation A Primary Amide (Nicotinamide) B N-Bromoamide A->B Br2, NaOH C Bromoamide Anion B->C NaOH D Isocyanate C->D Loss of Br- E Carbamic Acid D->E H2O F Primary Amine (3-Aminopyridine) E->F Loss of CO2

Caption: Mechanism of the Hofmann Rearrangement for the conversion of Nicotinamide to 3-Aminopyridine.

References

Technical Support Center: Synthesis of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Aminonicotinic acid, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of copper-catalyzed amination of 5-bromonicotinic acid.

Low or No Product Yield

Issue: The reaction yields little to no this compound.

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A typical reaction time is 16-19 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with ninhydrin (B49086) as a developing agent to visualize the formation of the amino acid.
Temperature & Pressure: The reaction generally requires elevated temperatures (120-180°C) and pressure, often conducted in an autoclave or high-pressure reactor.[1][2] Verify that the target temperature and pressure have been reached and maintained throughout the reaction.
Inactive Catalyst Catalyst Source and Quality: Use a reliable source of copper sulfate (B86663) pentahydrate or other copper(I) or copper(II) catalysts. The quality of the catalyst is crucial for the reaction's success.
Ligand Choice: For challenging aminations, the choice of ligand can be critical. While the direct amination with ammonia (B1221849) may not always specify a ligand, in related Ullmann reactions, ligands such as L-proline or N-methylglycine have been shown to improve reaction rates and yields.
Poor Quality Starting Material Purity of 5-Bromonicotinic Acid: Ensure the 5-bromonicotinic acid is of high purity. Impurities can interfere with the catalytic cycle.
Anhydrous Conditions: While the reaction is conducted in aqueous ammonia, ensuring that other reagents and solvents are free from excessive water contamination can be important, especially if protecting groups are used in alternative syntheses.
Suboptimal Reagent Ratios Ammonia Concentration: The concentration of the aqueous ammonia solution is a critical parameter. Ensure the correct concentration and a sufficient excess are used to drive the reaction forward.
Catalyst Loading: The amount of copper catalyst should be optimized. Typically, a significant amount (e.g., ~0.2 equivalents relative to 5-bromonicotinic acid) is used in published procedures.[1]
Presence of Significant Impurities

Issue: The final product is contaminated with byproducts, making purification difficult and reducing the overall yield of the desired product.

Potential Cause Troubleshooting Steps & Recommendations
Side Reactions Hydrolysis of Bromine: Under harsh basic conditions and high temperatures, the bromine atom can be replaced by a hydroxyl group, leading to the formation of 5-hydroxynicotinic acid.
Decarboxylation: At elevated temperatures, decarboxylation of the starting material or the product can occur, leading to the formation of 5-aminopyridine.
Homocoupling: In related cross-coupling reactions, homocoupling of the starting material can be a side reaction, though this is less common in this specific amination.
Incomplete Copper Removal Residual Copper Ions: Copper ions can co-precipitate with the product, leading to a discolored and impure final product. Washing the crude reaction mixture with a saturated sodium sulfide (B99878) solution helps to precipitate copper sulfide, which can then be filtered off.[1][2]
Incorrect pH for Precipitation Suboptimal pH: this compound is an amphoteric molecule with an isoelectric point (pI). The pH of the solution must be carefully adjusted to the pI to ensure maximum precipitation of the product while keeping impurities in solution. The optimal pH for precipitation is reported to be between 4 and 5.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the copper-catalyzed amination of 5-bromonicotinic acid using aqueous ammonia at elevated temperature and pressure. This method has a reported yield of approximately 74%.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to separate the starting material (5-bromonicotinic acid) from the product (this compound). The product can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a colored spot.[2]

Q3: What is the role of copper sulfate in the reaction?

A3: Copper sulfate serves as a catalyst for the nucleophilic aromatic substitution of the bromine atom with ammonia. This is a type of Ullmann condensation reaction.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, another potential route is the Hofmann rearrangement of pyridine-3,5-dicarboxamide. This reaction involves the conversion of an amide to a primary amine with one fewer carbon atom. While less commonly cited for this compound specifically, the Hofmann rearrangement is a standard method for the synthesis of aminopyridines.

Q5: My final product is a bluish or greenish powder. What is the likely cause?

A5: A colored product often indicates the presence of residual copper salts. Ensure thorough washing of the crude product with a saturated solution of sodium sulfide to remove copper ions before proceeding with the final precipitation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 5-Bromonicotinic Acid

ParameterCondition 1Condition 2
Starting Material 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)5-bromonicotinic acid (20.2 g, 100 mmol)
Ammonia 67.32 mL (aqueous solution)40 mL (aqueous solution)
Catalyst Copper sulfate pentahydrate (8.41 g)Copper sulfate pentahydrate (4.98 g, 20 mmol)
Temperature 120°C170-180°C
Reaction Time 16 hours19 hours
Yield 74% (12.9 g)Not explicitly stated, but implied to be successful
Reference [2][1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination of 5-Bromonicotinic Acid

This protocol is based on a reported procedure with a 74% yield.[2]

Materials:

  • 5-bromo-3-pyridinecarboxylic acid

  • Aqueous ammonia

  • Copper (II) sulfate pentahydrate

  • Saturated sodium sulfide solution

  • Concentrated hydrochloric acid

  • Autoclave or high-pressure reactor

  • TLC plates, developing chamber, and ninhydrin solution

  • Filtration apparatus

Procedure:

  • In a suitable vessel, mix 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol) with aqueous ammonia (67.32 mL).

  • Add copper (II) sulfate pentahydrate (8.41 g) to the mixture.

  • Transfer the reaction mixture to an autoclave.

  • Heat the autoclave to 120°C and maintain this temperature for 16 hours.

  • Monitor the reaction progress by taking small aliquots and running a TLC, using ninhydrin to visualize the product.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.

  • Filter the mixture to remove the precipitated copper sulfide.

  • Carefully adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. This will cause the this compound to precipitate.

  • Cool the mixture to enhance precipitation.

  • Collect the solid product by filtration.

  • Dry the product to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product A Mix 5-Bromonicotinic Acid, Ammonia, and CuSO4 B Heat in Autoclave (120°C, 16h) A->B Transfer to autoclave C Cool and wash with Na2S solution B->C Reaction completion D Filter to remove CuS precipitate C->D E Adjust pH to 4-5 with HCl D->E F Cool and filter to collect product E->F Precipitation G This compound F->G

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CatalystIssue Catalyst Inactive? Start->CatalystIssue PurificationLoss Loss during Purification? Start->PurificationLoss CheckTimeTemp Verify Reaction Time, Temperature, and Pressure IncompleteReaction->CheckTimeTemp Yes MonitorTLC Monitor Reaction by TLC IncompleteReaction->MonitorTLC Yes CheckCatalyst Use High-Purity Catalyst Consider Ligand Screening CatalystIssue->CheckCatalyst Yes OptimizePrecipitation Carefully Adjust pH to 4-5 Ensure Complete Precipitation PurificationLoss->OptimizePrecipitation Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Stability of 5-Aminonicotinic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-aminonicotinic acid in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or alter the molecule's susceptibility to other degradation pathways.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially for compounds with amine functionalities.[1]

  • Moisture: While in an aqueous solution, moisture is the solvent, for the solid form, protection from moisture is recommended for long-term storage.[2]

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: Based on the structure of this compound (an aromatic amine and a pyridine (B92270) carboxylic acid), potential degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3] Aromatic amines are known to be susceptible to oxidation.

  • Hydrolysis: While the amide bond is more susceptible to hydrolysis, under strenuous conditions of pH and temperature, the carboxylic acid or other parts of the molecule could be affected.[4]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[3]

  • Decarboxylation: Although less common for this specific structure compared to others, the loss of the carboxylic acid group as carbon dioxide could be a potential degradation route under certain conditions.

Q3: How should I store aqueous solutions of this compound for short-term and long-term use?

A3: For optimal stability:

  • Short-Term: Store solutions at refrigerated temperatures (2-8 °C) and protect them from light.

  • Long-Term: For long-term storage, it is recommended to prepare fresh solutions. If long-term storage of a solution is necessary, it should be aliquoted and stored frozen (-20 °C or below) and protected from light. However, the stability upon freeze-thaw cycles should be evaluated. The solid form of this compound is reported to be stable for at least 2 years when stored at room temperature, protected from light and moisture.[2]

Q4: Are there any known incompatibilities of this compound with common buffers or excipients?

A4: There is no specific information on the incompatibility of this compound. However, as a general precaution, it is advisable to assess the compatibility with excipients during formulation development. Potential interactions could occur with reducing or oxidizing agents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected precipitation in the solution. - The concentration of this compound exceeds its solubility at the given pH and temperature. - pH of the solution has shifted, affecting solubility. - Interaction with buffer components.- Determine the solubility of this compound at the desired pH and temperature. - Ensure the pH of the solution is stable. - Evaluate the compatibility with the chosen buffer system.
Discoloration of the solution over time. - Oxidative degradation of the amino group. - Photodegradation from exposure to light.- Prepare solutions in an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize oxidation. - Store solutions in amber vials or protect them from light.
Loss of potency or inconsistent analytical results. - Chemical degradation of this compound. - Adsorption of the compound to the container surface.- Conduct a forced degradation study to identify the conditions under which the compound is unstable. - Use a validated, stability-indicating analytical method for quantification. - Evaluate different container materials (e.g., glass vs. polypropylene) for potential adsorption.
Appearance of new peaks in the chromatogram. - Formation of degradation products.- Perform peak purity analysis to ensure the main peak is not co-eluting with degradants. - Attempt to identify the structure of the degradation products using techniques like LC-MS/MS.

General Experimental Protocols

The following are general protocols for conducting a forced degradation study to assess the stability of this compound in aqueous solution. The goal is to induce degradation of about 5-20%.[5]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

The following table summarizes typical stress conditions for a forced degradation study.[5][6]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CTo evaluate stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CTo evaluate stability in alkaline conditions.
Neutral Hydrolysis Water at 60°CTo assess stability in neutral aqueous conditions.
Oxidation 3% H₂O₂ at room temperatureTo investigate susceptibility to oxidation.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.To determine sensitivity to light.
Thermal Stress 60°C in a stability chamberTo assess the effect of elevated temperature.
Sample Analysis
  • Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if no degradation is observed).

  • Acidic and basic samples should be neutralized before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general starting point for method development would be:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

Degradation Pathways parent This compound oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent (e.g., H₂O₂) hydrolysis Hydrolysis Product parent->hydrolysis Acid/Base photodegradation Photodegradation Product(s) parent->photodegradation Light (UV/Vis) decarboxylation Decarboxylation Product parent->decarboxylation Heat/Stress

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound in an aqueous solution.

Stability Testing Workflow cluster_prep Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis & Evaluation prep_solution Prepare Aqueous Solution of this compound stress_conditions Expose Solution to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) analyze_samples Analyze Samples with Validated Method develop_method->analyze_samples sampling Collect Samples at Defined Time Points stress_conditions->sampling sampling->analyze_samples quantify Quantify this compound and Degradation Products analyze_samples->quantify evaluate Evaluate Stability Profile and Identify Degradants quantify->evaluate

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Degradation Pathways of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 5-Aminonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

Direct and extensively documented degradation pathways for this compound are not widely available in the current scientific literature. However, based on the degradation of structurally similar compounds, such as other aminopyridines and nicotinic acid derivatives, two primary pathways can be postulated:

  • Aerobic Degradation: In aerobic environments, microbial degradation is a likely route. This pathway is often initiated by peripheral enzymes like oxygenases, which hydroxylate the aromatic ring, making it susceptible to ring cleavage.[1] For aromatic amines, a common initial step can be hydrolytic deamination. For instance, the degradation of 5-nitroanthranilate, which also contains an amino and a carboxyl group on an aromatic ring, is initiated by a hydrolytic deamination to form 5-nitrosalicylic acid.[2][3] A similar deamination of this compound would yield 5-hydroxynicotinic acid. Subsequently, the hydroxylated intermediate would likely undergo ring cleavage, eventually leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle.

  • Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is expected to differ significantly. For some aromatic amines, the initial steps can involve carboxylation followed by reductive deamination.[3] In the case of this compound, it is plausible that it could be metabolized by enzymes of the pyridine (B92270) nucleotide cycle, similar to how E. coli metabolizes 6-aminonicotinic acid.[4][5][6] This would involve its conversion to analogues of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate).[5][6]

Q2: What types of microorganisms are likely to degrade this compound?

Bacteria with the metabolic machinery to degrade pyridine and its derivatives are strong candidates. Genera such as Pseudomonas, Bacillus, and Bradyrhizobium have been shown to degrade nicotinic acid and other aromatic amines.[2][7] For example, Bradyrhizobium sp. JS329 is capable of degrading 5-nitroanthranilic acid, utilizing it as a sole source of carbon, nitrogen, and energy.[2][3] Researchers can consider isolating novel strains from environments contaminated with pyridine-based compounds.

Q3: Can this compound degrade abiotically?

Yes, abiotic degradation, particularly through oxidation, is a possibility, especially in aqueous solutions. For example, 5-aminosalicylic acid, a structurally related compound, is most susceptible to degradation under conditions that promote oxidation.[8] Therefore, it is crucial to consider factors like exposure to light, oxidizing agents, and pH when designing and interpreting experiments. Decarboxylation has been shown to be an insignificant degradation pathway for 5-aminosalicylic acid, which may also be the case for this compound.[8]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No degradation of this compound observed in microbial culture. The selected microbial strain may lack the necessary enzymatic machinery.- Use a known degrader of similar compounds as a positive control.- Attempt to isolate and enrich for degrading microorganisms from contaminated soil or water samples.- Consider using a microbial consortium, as they often have broader metabolic capabilities than single strains.[9]
Inappropriate culture conditions (pH, temperature, oxygen levels).- Optimize culture conditions based on the known preferences of the microbial strain or similar degrading organisms.- For suspected anaerobic degradation, ensure strict anaerobic conditions are maintained.
Inconsistent degradation rates between replicate experiments. Abiotic degradation contributing to the variability.- Minimize exposure of stock solutions and experimental samples to light.- Use buffered media to maintain a stable pH.- Run sterile controls to quantify the extent of abiotic degradation.
Instability of this compound in the prepared media.- Prepare fresh stock solutions for each experiment.- Analyze the concentration of this compound in the medium immediately after preparation and at the start of the experiment.
Accumulation of an unknown intermediate. The degradation pathway is blocked at a specific enzymatic step.- Use analytical techniques like HPLC-MS or GC-MS to identify the structure of the intermediate.- The identified intermediate can provide clues about the enzymatic reaction that is being inhibited or is slow.
The intermediate may be toxic to the microorganisms at higher concentrations.- Monitor cell viability and growth in conjunction with substrate and intermediate concentrations.- Try to provide an additional, easily metabolizable carbon source to the culture.
Difficulty in detecting degradation products. Low concentration of degradation products.- Concentrate the sample before analysis.- Use more sensitive analytical methods.
Degradation products are volatile or unstable.- Employ analytical techniques suitable for volatile compounds, such as headspace GC-MS.- Analyze samples immediately after collection to minimize the loss of unstable products.

Quantitative Data Summary

Direct quantitative data on the degradation of this compound is scarce. However, data from studies on analogous compounds can provide a useful reference for experimental design and expected outcomes.

Compound Microorganism/Condition Parameter Value Reference
Tylosin (B1662201) AAerobic, in soilDissipation half-life7 days[10]
Tylosin DAerobic, in soilDissipation half-life8 days[10]
Tylosin AAerobic, in water (light)Half-life200 days[10]

Experimental Protocols

Protocol 1: Aerobic Degradation Study in a Liquid Culture

This protocol outlines a general procedure to assess the aerobic degradation of this compound by a pure microbial culture.

Materials:

  • Bacterial strain of interest

  • Minimal salts medium (MSM) appropriate for the strain

  • This compound (analytical grade)

  • Sterile flasks

  • Shaking incubator

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a stock solution of this compound in sterile deionized water or a suitable solvent.

  • Inoculate a flask containing a rich medium (e.g., Luria-Bertani broth) with the bacterial strain and grow it to the mid-log phase.

  • Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.

  • Resuspend the cells in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Set up experimental flasks containing MSM and spike them with this compound to the desired final concentration (e.g., 100 mg/L).

  • Inoculate the experimental flasks with the washed cell suspension.

  • Set up a sterile control flask containing MSM and this compound but no inoculum to monitor for abiotic degradation.

  • Incubate all flasks in a shaking incubator at the optimal temperature and shaking speed for the strain.

  • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Prepare the samples for analysis by centrifuging to remove cells and filtering the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC.

Visualizations

Aerobic_Degradation_Pathway cluster_0 Proposed Aerobic Degradation Pathway 5-Aminonicotinic_acid This compound 5-Hydroxynicotinic_acid 5-Hydroxynicotinic Acid 5-Aminonicotinic_acid->5-Hydroxynicotinic_acid Hydrolytic Deamination Ring_Cleavage_Products Ring Cleavage Products 5-Hydroxynicotinic_acid->Ring_Cleavage_Products Dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway cluster_1 Proposed Anaerobic Degradation Pathway 5-Aminonicotinic_acid This compound 5-Amino_NAD_analogue 5-Amino-NAD Analogue 5-Aminonicotinic_acid->5-Amino_NAD_analogue Pyridine Nucleotide Cycle Enzymes Metabolic_Intermediates Metabolic Intermediates 5-Amino_NAD_analogue->Metabolic_Intermediates Further Metabolism

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental_Workflow cluster_2 Experimental Workflow for Degradation Study Culture_Preparation Prepare Microbial Culture Experimental_Setup Set up Experimental and Control Flasks Culture_Preparation->Experimental_Setup Incubation Incubate under Controlled Conditions Experimental_Setup->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Sample_Preparation Prepare Samples for Analysis Sampling->Sample_Preparation Analysis Analyze Substrate and Product Concentrations Sample_Preparation->Analysis Data_Interpretation Interpret Data and Determine Degradation Rate Analysis->Data_Interpretation

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Crystallization of 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 5-Aminonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its crystallization?

Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₂[1]
Molecular Weight138.12 g/mol [1]
AppearanceOff-white to golden-brown crystalline powder[2]
Melting Point293 °C
Solubility in Water (pH 7.4)>20.7 µg/mL[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Solvents: Acetone, Dimethyl sulfoxide (B87167) (DMSO)

A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system for your specific sample.

Q3: How does pH affect the solubility and crystallization of this compound?

The pH of the solution is a critical parameter influencing the solubility of this compound due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. In aqueous solutions, the solubility is lowest at its isoelectric point. One synthetic procedure indicates that adjusting the pH to 4-5 with concentrated hydrochloric acid is used to precipitate the compound from an aqueous solution.[2] This suggests that the isoelectric point is in this range. For recrystallization from aqueous systems, careful control of pH is therefore essential.[3] For organic solvents, the effect of pH is less direct but can still influence the outcome if water is present.

Q4: What are the common impurities in crude this compound?

Common impurities often depend on the synthetic route used. A frequent synthesis involves the reaction of 5-bromonicotinic acid with ammonia, which may lead to the following impurities:[2]

  • Unreacted 5-bromonicotinic acid

  • Copper salts (if used as a catalyst)

  • Other side-products from the reaction

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: The this compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Insufficient Solvent Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
Inappropriate Solvent The chosen solvent may not be suitable. Refer to the suggested solvents in the FAQ and perform a systematic solvent screening.
Insoluble Impurities If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.

Problem 2: No crystals form upon cooling the solution.

Possible CauseSuggested Solution
Solution is Too Dilute Too much solvent may have been added. Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again.
Supersaturation The solution may be supersaturated. Try to induce crystallization by: 1. Scratching the inside of the flask with a glass rod at the surface of the solution. 2. Adding a seed crystal of pure this compound. 3. Cooling the solution in an ice bath to further decrease solubility.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be required.

Problem 3: The product "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.

Possible CauseSuggested Solution
Solution Cooled Too Quickly Reheat the solution to redissolve the oil. Allow the solution to cool more slowly and without disturbance. Insulating the flask can help to slow the cooling rate.
High Level of Impurities A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil. Consider pre-purification steps or treating the hot solution with activated charcoal to remove some impurities.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. Try a lower-boiling point solvent.

Problem 4: The yield of recrystallized this compound is low.

Possible CauseSuggested Solution
Too Much Solvent Used Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
Premature Crystallization Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time, and consider using an ice bath to maximize crystal formation before filtration.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing.

Problem 5: The recrystallized product is colored.

Possible CauseSuggested Solution
Presence of Colored Impurities If the crude material is colored, these impurities may be carried through the crystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing this compound from a single solvent.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization. Filter the hot solution to remove the solids.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration No Charcoal charcoal->hot_filtration cool Cool to Room Temperature hot_filtration->cool insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor vacuum_filtration->mother_liquor dry Dry Crystals wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for common crystallization problems.

References

Preventing side reactions during 5-Aminonicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-aminonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to resolve specific issues you may encounter during the derivatization of this compound.

Acylation Reactions

Question 1: I am trying to acylate the amino group of this compound, but I am getting a low yield of my desired product and a significant amount of an insoluble material. What could be the cause?

Answer:

This issue often arises from a few potential side reactions:

  • Di-acylation: The pyridine (B92270) nitrogen is also nucleophilic and can be acylated, especially with highly reactive acylating agents or in the absence of a suitable base. This can lead to the formation of a positively charged pyridinium (B92312) species, which may have different solubility properties.

  • Intermolecular Amide Coupling: Under certain conditions, particularly with the use of dehydrating coupling agents meant for carboxylic acid activation, this compound can react with itself to form amide-linked oligomers or polymers. These are often insoluble.

  • Salt Formation: If the reaction conditions are acidic, the amino group can be protonated, reducing its nucleophilicity and potentially leading to precipitation of the starting material salt.

Troubleshooting Steps:

  • Choice of Acylating Agent: Use a milder acylating agent if possible. For instance, an acid anhydride (B1165640) may be less prone to di-acylation than an acyl chloride.

  • Control of Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).

  • Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct of the reaction and prevent protonation of the amino group.

  • Protecting the Carboxylic Acid: To prevent intermolecular amide coupling, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the acylation. The ester can be subsequently hydrolyzed if the free carboxylic acid is required.

  • Solvent Choice: Ensure your starting material is fully dissolved in the reaction solvent. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.

Question 2: How can I selectively acylate the amino group without affecting the carboxylic acid?

Answer:

Chemoselective N-acylation in the presence of a carboxylic acid can be achieved by carefully selecting the reaction conditions. The amino group is generally more nucleophilic than the carboxylate anion.

Recommended Protocol for Selective N-Acetylation:

A straightforward and often high-yielding method involves the use of acetic anhydride.

  • Reactants: this compound, Acetic Anhydride

  • Solvent: Acetic Acid or a neutral aprotic solvent like DMF.

  • Procedure: Dissolve this compound in the chosen solvent and add a slight excess (1.1-1.2 equivalents) of acetic anhydride. The reaction can often proceed at room temperature.

  • Work-up: The product, 5-acetamidonicotinic acid, can often be isolated by precipitation upon addition of water or an anti-solvent, followed by filtration.

Logical Workflow for Selective N-Acylation

start Start: this compound reagent Select Acylating Agent (e.g., Acetic Anhydride) start->reagent conditions Optimize Reaction Conditions - Solvent (e.g., DMF, Acetic Acid) - Temperature (e.g., Room Temp) - Stoichiometry (Slight excess of acylating agent) reagent->conditions reaction Perform N-Acylation Reaction conditions->reaction workup Work-up and Purification - Precipitation - Filtration - Recrystallization reaction->workup product Desired Product: N-Acylated this compound workup->product

Caption: Workflow for selective N-acylation of this compound.

Esterification Reactions

Question 3: I am trying to esterify the carboxylic acid of this compound, but the reaction is very slow and gives a poor yield. What can I do to improve it?

Answer:

The low reactivity of the carboxylic acid can be due to the electron-withdrawing effect of the pyridine ring. Additionally, the amino group can interfere with acid-catalyzed esterification.

Troubleshooting Steps:

  • Acid Catalysis (Fischer Esterification): For simple alkyl esters (e.g., methyl, ethyl), Fischer esterification can be employed. Use a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The amino group will be protonated under these conditions, preventing it from interfering. The reaction may require heating (reflux) for an extended period.

  • Activation of the Carboxylic Acid: A more reliable method is to activate the carboxylic acid first.

    • Thionyl Chloride Method: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with an alcohol to form the ester. It is crucial to perform this reaction under anhydrous conditions.

    • Carbodiimide Coupling: Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is generally milder than using thionyl chloride.

  • Protecting the Amino Group: To avoid any potential side reactions with the amino group, you can protect it first (e.g., as a Boc or Fmoc derivative) before proceeding with the esterification.

Experimental Protocol: Methyl Esterification using Thionyl Chloride

This method is effective for preparing simple alkyl esters.

  • Reactants: this compound, Methanol (B129727), Thionyl Chloride.

  • Procedure:

    • Suspend this compound in methanol at 0 °C.

    • Slowly add thionyl chloride dropwise. An excess of thionyl chloride is typically used.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product (methyl 5-aminonicotinate hydrochloride) can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

Quantitative Data Summary: Esterification Methods

MethodReagentsTypical YieldPotential Side Products
Fischer EsterificationAlcohol (excess), H₂SO₄ or HClModerate to GoodLow, but can be slow
Thionyl ChlorideSOCl₂, AlcoholGood to ExcellentN-Sulfinylamino derivative (if not anhydrous)
DCC/DMAP CouplingAlcohol, DCC, DMAPGoodN-acylurea
Protecting Group Strategies

Question 4: I need to perform reactions on a different part of my molecule and want to protect both the amino and carboxylic acid groups of this compound. What is a good orthogonal protection strategy?

Answer:

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. For this compound, a common and effective approach is to use a base-labile protecting group for the amine and an acid-labile protecting group for the carboxylic acid.

Recommended Orthogonal Protection Scheme:

  • Protect the Amino Group with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.

    • Reagent: Fmoc-Cl or Fmoc-OSu.

    • Conditions: Reaction with this compound in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane/water.

  • Protect the Carboxylic Acid as a tert-Butyl Ester: The tert-butyl (tBu) ester is an acid-labile protecting group.

    • Reagent: Isobutylene or tert-butyl bromide with a silver salt.

    • Conditions: Reaction of the Fmoc-protected this compound under acidic conditions with isobutylene, or via other standard methods for tert-butyl ester formation.

Deprotection:

  • Fmoc Removal: The Fmoc group can be removed using a mild base, typically a solution of piperidine (B6355638) in DMF.

  • tert-Butyl Ester Removal: The tert-butyl ester can be cleaved with a strong acid, such as trifluoroacetic acid (TFA) in DCM.

Signaling Pathway of Orthogonal Protection

cluster_protection Protection Steps cluster_deprotection Selective Deprotection 5-ANA This compound Fmoc-protection Protect Amine with Fmoc (Base-Labile) 5-ANA->Fmoc-protection Fmoc-5-ANA Fmoc-5-aminonicotinic acid Fmoc-protection->Fmoc-5-ANA tBu-esterification Protect Carboxylic Acid as tBu-ester (Acid-Labile) Fmoc-5-ANA->tBu-esterification Fully-protected Fully Protected 5-ANA tBu-esterification->Fully-protected Deprotect-Amine Treat with Piperidine/DMF Fully-protected->Deprotect-Amine Deprotect-Acid Treat with TFA/DCM Fully-protected->Deprotect-Acid Free-Amine Free Amine, Protected Carboxylic Acid Deprotect-Amine->Free-Amine Free-Acid Free Carboxylic Acid, Protected Amine Deprotect-Acid->Free-Acid

Caption: Orthogonal protection and deprotection strategy for this compound.

Disclaimer

The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should verify all information and protocols before implementation.

Storage and handling recommendations for 5-Aminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Aminonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored at room temperature.[1] It is crucial to protect it from light and moisture to ensure its stability.[2] The product is stable for at least two years when stored under these conditions.[2] For long-term storage, keep the container tightly closed in a dry and well-ventilated place.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: When handling this compound, it is important to wear appropriate personal protective equipment. This includes safety glasses with side-shields or chemical safety goggles, gloves (such as nitrile), and a lab coat. In case of potential dust formation, a NIOSH/MSHA approved respirator should be used.

Q3: What are the primary hazards associated with this compound?

A: this compound can cause skin and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.

Q4: How should I handle spills of this compound?

A: In case of a spill, avoid creating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal. Ensure adequate ventilation. Do not let the chemical enter the drains.

Q5: In which solvents is this compound soluble?

A: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] Its solubility in aqueous solutions at a neutral pH is limited. A study has shown its solubility to be greater than 20.7 µg/mL at pH 7.4.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound has discolored (e.g., turned darker). Exposure to light or moisture.While the product may still be usable, it is recommended to use a fresh, properly stored batch for critical experiments to ensure purity and efficacy. Always store the compound in a dark, dry place.
Difficulty dissolving the compound in aqueous buffer. Low aqueous solubility.This compound has limited solubility in neutral aqueous solutions. Consider using an organic solvent such as DMSO to prepare a stock solution first, which can then be diluted into your aqueous buffer.
Inconsistent experimental results. Compound degradation due to improper storage.Ensure the compound is stored at room temperature, protected from light and moisture.[1][2] For sensitive applications, it is advisable to use a freshly opened container of the compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
Storage Temperature Room Temperature[1]
Stability At least 2 years at Room Temperature (when protected from light and moisture)[2]
Solubility (pH 7.4) >20.7 µg/mL

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.381 mg of this compound (Molecular Weight: 138.12 g/mol ).

  • Transfer the weighed compound to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 1.381 mg of the compound.

  • Cap the tube/vial securely and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C for long-term storage, protected from light.

Visualizations

StorageAndHandling cluster_storage Storage Recommendations cluster_handling Handling Precautions Store at Room Temperature Store at Room Temperature Protect from Light Protect from Light Protect from Moisture Protect from Moisture Wear PPE Wear PPE Avoid Dust Inhalation Avoid Dust Inhalation Ensure Good Ventilation Ensure Good Ventilation This compound This compound This compound->Store at Room Temperature This compound->Protect from Light This compound->Protect from Moisture This compound->Wear PPE This compound->Avoid Dust Inhalation This compound->Ensure Good Ventilation

Caption: Key storage and handling recommendations for this compound.

ExperimentalWorkflow Start Start Weigh Compound Weigh Compound Start->Weigh Compound Dissolve in DMSO Dissolve in DMSO Weigh Compound->Dissolve in DMSO Vortex to Mix Vortex to Mix Dissolve in DMSO->Vortex to Mix Store Stock Solution at -20°C Store Stock Solution at -20°C Vortex to Mix->Store Stock Solution at -20°C End End Store Stock Solution at -20°C->End

Caption: Workflow for preparing a this compound stock solution.

References

Validation & Comparative

A Comparative Guide to 5-Aminonicotinic Acid and its Isomers in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that can significantly impact the outcome of a synthetic route or the pharmacological profile of a drug candidate. Aminopyridines and their derivatives are a class of compounds that have found extensive application in these fields. This guide provides an objective comparison of 5-aminonicotinic acid and its common isomers—2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine (B3432731)—focusing on their performance in chemical synthesis and their roles in drug development, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Four Isomers

The position of the amino group on the pyridine (B92270) ring, and the presence of a carboxylic acid group in the case of this compound, fundamentally dictates the electronic distribution, basicity, and overall physicochemical properties of these molecules. These properties, in turn, influence their reactivity, coordination behavior, and biological activity.[1]

PropertyThis compound2-Aminopyridine3-Aminopyridine4-Aminopyridine
Molecular Formula C₆H₆N₂O₂C₅H₆N₂C₅H₆N₂C₅H₆N₂
Molecular Weight 138.12 g/mol [2]94.12 g/mol 94.12 g/mol 94.12 g/mol
Melting Point 293 °C[3]59-60 °C64.5 °C158-161 °C
pKa (of conjugate acid) 2.36 (predicted)[3]6.86[1]5.98[1]9.17[1]
Appearance Off-white to golden-brown crystalline powder[3][4]Colorless solidColorless solidWhite crystalline solid

Table 1: Comparison of the physicochemical properties of this compound and its isomers.

Among the simple aminopyridine isomers, 4-aminopyridine is the most basic due to the resonance stabilization of the pyridinium (B92312) ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic.[1] The presence of the electron-withdrawing carboxylic acid group in this compound significantly reduces the basicity of the pyridine nitrogen.

Comparison of Aminopyridine Isomers' Properties

Performance in Synthesis

The choice of isomer significantly impacts its utility as a synthetic building block. While direct comparative studies under identical conditions are scarce, we can collate representative data to guide selection.

Synthesis of the Isomers

Different synthetic strategies are employed for each isomer, with varying yields.

CompoundSynthetic MethodTypical YieldReference
This compound Ammonolysis of 5-bromonicotinic acid74%[3][5]
2-Aminopyridine Chichibabin reaction (Pyridine + NaNH₂)70-80%[6]
3-Aminopyridine Hofmann degradation of nicotinamide (B372718)61-65%
4-Aminopyridine Reduction of 4-nitropyridine-N-oxide85-90%[7]
4-Aminopyridine Hofmann degradation of isonicotinamide>90%[8]

Table 2: Comparison of typical synthetic yields for this compound and its isomers.

Reactivity in Cross-Coupling Reactions

Aminopyridines are extensively used in palladium-catalyzed cross-coupling reactions. The electronic properties and the position of the amino group influence their reactivity.

  • This compound: The presence of both an amino and a carboxylic acid group offers multiple handles for functionalization. The corresponding bromo-substituted nicotinic acids are versatile substrates for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9]

  • 2-Aminopyridine: The 2-amino group can act as a directing group and a bidentate ligand, which can influence the outcome of cross-coupling reactions.[1]

  • 3-Aminopyridine: The amino group at the 3-position has a less pronounced electronic effect on the 2- and 4-positions, which are typically the most reactive sites in nucleophilic aromatic substitution on the pyridine ring.

  • 4-Aminopyridine: The strong electron-donating nature of the 4-amino group enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack.[1]

G General Workflow for Suzuki Cross-Coupling start Start setup Reaction Setup: - Bromo-aminopyridine derivative - Arylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/Water) start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert heat Heating and Stirring (Monitor by TLC/LC-MS) inert->heat workup Aqueous Workup: - Quench Reaction - Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

Suzuki Cross-Coupling Workflow

Applications in Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[10] The choice of isomer can significantly affect a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.

  • This compound: Derivatives of aminonicotinic acids have been explored as inhibitors of enzymes like α-amylase and α-glucosidase.[10]

  • 2-Aminopyridine: This scaffold is present in drugs like Piroxicam (an anti-inflammatory) and has been investigated for its potential as a precursor for antibacterial, anticancer, and anti-inflammatory agents.[10] Derivatives have also been studied as JAK2 inhibitors.

  • 3-Aminopyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.[9]

  • 4-Aminopyridine: Marketed as Dalfampridine (Ampyra), it is used to improve walking in patients with multiple sclerosis by blocking potassium channels.[8] Structure-activity relationship (SAR) studies on 4-aminopyridine derivatives have shown that small substitutions on the pyridine ring can significantly alter their potency as potassium channel blockers.[7][11] For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-aminopyridine.[7][11]

G Coordination Modes of Aminopyridine Isomers cluster_2AP 2-Aminopyridine cluster_3AP 3-Aminopyridine cluster_4AP 4-Aminopyridine M Metal Ion (M) AP2_mono Monodentate M->AP2_mono N(pyridine) coordination AP2_bi Bidentate (Chelating) M->AP2_bi N(pyridine) and N(amino) coordination AP3_mono Monodentate M->AP3_mono N(pyridine) coordination AP4_mono Monodentate M->AP4_mono N(pyridine) coordination

Aminopyridine Coordination Modes

Experimental Protocols

Synthesis of this compound[3][5]
  • Reaction Setup: In an autoclave, mix 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol), aqueous ammonia (B1221849) (67.32 mL), and copper sulfate (B86663) pentahydrate (8.41 g).

  • Reaction: Heat the sealed autoclave to 120 °C and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, wash the reaction mixture with a saturated sodium sulfide (B99878) solution to remove copper ions.

  • Isolation: Adjust the pH of the solution to 4-5 with concentrated hydrochloric acid. Cool the acidified mixture to precipitate the product.

  • Purification: Collect the solid product by filtration and dry to obtain this compound (yield: 12.9 g, 74%).

Synthesis of 2-Aminopyridine (Chichibabin Reaction)[6]
  • Reaction Setup: To a stirred suspension of sodium amide (1.2 eq) in an anhydrous inert solvent (e.g., toluene), add the pyridine (1.0 eq).

  • Reaction: Heat the mixture to 110-150°C under a nitrogen atmosphere for several hours.

  • Quenching: After cooling, carefully quench the reaction with water.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

Synthesis of 3-Aminopyridine (Hofmann Degradation)
  • Reaction Setup: In a beaker immersed in an ice-salt bath, prepare a solution of sodium hydroxide (B78521) in water. Add bromine with stirring. Once the temperature reaches 0°C, add finely powdered nicotinamide all at once with vigorous stirring.

  • Reaction: After the initial reaction, remove the ice bath and allow the mixture to warm. Heat the solution in a water bath to 70-75°C for 1-1.5 hours.

  • Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether) using a continuous extractor.

  • Purification: Dry the organic extract over sodium hydroxide pellets, filter, and remove the solvent by distillation. Recrystallize the crude product from a mixture of benzene (B151609) and ligroin.

Synthesis of 4-Aminopyridine (from 4-Nitropyridine-N-oxide)[7]
  • Reaction Setup: Prepare a mixture of 4-nitropyridine-N-oxide, iron powder, and aqueous mineral acid (e.g., 25-30% sulfuric acid).

  • Reaction: Stir the mixture. The reaction with sulfuric acid proceeds slowly but gives a good yield.

  • Workup: After the reduction is complete, neutralize the reaction mixture with sodium carbonate and filter.

  • Isolation: Extract the filtrate with ethyl acetate. Remove the solvent to obtain 4-aminopyridine (yield: 85-90%).

Conclusion

The choice between this compound and its isomers is highly dependent on the specific synthetic goal or the desired properties of a drug candidate. 4-Aminopyridine stands out for its high basicity and its established role as a potassium channel blocker.[8] 2-Aminopyridine offers unique synthetic possibilities due to its ability to act as a bidentate ligand.[1] 3-Aminopyridine provides a different substitution pattern with intermediate basicity. This compound, with its dual functionality, serves as a versatile scaffold for building more complex molecules, particularly in medicinal chemistry. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.

References

Unveiling the Bioactive Potential: A Comparative Guide to 5-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of molecular scaffolds, 5-Aminonicotinic acid, a derivative of niacin (Vitamin B3), has emerged as a promising platform for the development of compounds with diverse biological activities. This guide provides an objective comparison of the bioactivity of various this compound derivatives, supported by experimental data, detailed protocols, and visual representations of key biological processes.

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including enzyme inhibition, anticancer, and antimicrobial applications. The strategic modification of the core this compound structure allows for the fine-tuning of its biological activity, leading to the identification of potent and selective agents.

Comparative Bioactivity of this compound Derivatives

The following table summarizes the quantitative bioactivity data for a selection of this compound derivatives across different therapeutic targets.

DerivativeTarget/ActivityBioactivity MeasurementResultReference
Amide Derivatives α-Amylase InhibitionIC5012.17 ± 0.14 µg/mL to 37.33 ± 0.02 µg/mL[1][1]
α-Glucosidase InhibitionIC5012.01 ± 0.09 µg/mL to 38.01 ± 0.12 µg/mL[1][1]
Thioether Derivatives α-Glucosidase InhibitionIC5026.4 ± 2.0 µM and 32.9 ± 2.8 µM[2][2]
α-Amylase InhibitionIC5020.5 ± 2.6 µM and 58.1 ± 4.1 µM[2][2]
Hybrid Compounds Anticancer (A549 cell line)IC500.452 µM[3]
General Derivatives Antimicrobial (Various strains)MIC--

In-Depth Look at Key Bioactivities

Enzyme Inhibition: Targeting Diabetes

A significant area of investigation for this compound derivatives has been their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.[1] The inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia in diabetic patients.

Studies have shown that certain amide derivatives of this compound exhibit potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the low microgram per milliliter range.[1] Notably, derivatives containing halogen substituents at the para position of a phenyl ring attached to the core structure have demonstrated enhanced inhibitory potential.[1] Furthermore, thioether derivatives have also shown promising results, with some compounds exhibiting micromolar IC50 values against α-glucosidase.[2]

dot

Enzyme_Inhibition Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Digestion α-Glucosidase α-Glucosidase α-Amylase->α-Glucosidase Intermediate Sugars Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption Glucose Release This compound Derivatives This compound Derivatives This compound Derivatives->α-Amylase Inhibition This compound Derivatives->α-Glucosidase Inhibition

Mechanism of α-amylase and α-glucosidase inhibition.
Anticancer Activity: A Multifaceted Approach

The anticancer potential of this compound derivatives is another active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) have been implicated in the progression of several cancers.[4][5][6] Nicotine and its derivatives can activate these receptors, leading to the stimulation of downstream oncogenic signaling pathways such as the PI3K/AKT and MEK/ERK pathways.[5] The development of this compound derivatives as antagonists for these receptors presents a viable strategy for cancer therapy.

dot

Anticancer_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cellular Effects nAChR Nicotinic Acetylcholine Receptor PI3K_AKT PI3K/AKT Pathway nAChR->PI3K_AKT MEK_ERK MEK/ERK Pathway nAChR->MEK_ERK Survival Survival PI3K_AKT->Survival Proliferation Proliferation MEK_ERK->Proliferation Nicotine/Derivatives Nicotine/Derivatives Nicotine/Derivatives->nAChR Activates 5-Aminonicotinic_Acid_Antagonist 5-Aminonicotinic Acid Derivative (Antagonist) 5-Aminonicotinic_Acid_Antagonist->nAChR Inhibits

Targeting nAChR signaling in cancer.
Antimicrobial Activity: Combating Drug Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. This compound derivatives have shown promise as a new class of antimicrobial compounds. While specific MIC values for a broad range of this compound derivatives are still being extensively researched, initial studies indicate their potential against various bacterial and fungal strains.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.

α-Amylase Inhibition Assay

This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid by the reducing sugars released from starch by α-amylase.

Procedure:

  • A solution of the test compound (this compound derivative) at various concentrations is pre-incubated with a solution of α-amylase in a phosphate (B84403) buffer (pH 6.9) at 37°C for 10 minutes.[7]

  • A starch solution is then added, and the mixture is incubated for a further 15 minutes at 37°C.

  • The reaction is terminated by the addition of a 3,5-dinitrosalicylic acid (DNSA) color reagent.

  • The mixture is heated in a boiling water bath for 5 minutes, cooled to room temperature, and then diluted with distilled water.

  • The absorbance is measured at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

dot

Amylase_Assay_Workflow A Prepare test compound and α-amylase solution B Pre-incubate at 37°C for 10 min A->B C Add starch solution B->C D Incubate at 37°C for 15 min C->D E Add DNSA reagent to stop reaction D->E F Heat in boiling water bath for 5 min E->F G Cool and dilute F->G H Measure absorbance at 540 nm G->H I Calculate % inhibition H->I

Workflow for α-amylase inhibition assay.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.[9]

  • During this incubation, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Procedure:

  • A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Each well is then inoculated with a standardized suspension of the test microorganism.[11]

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[11]

Conclusion

The diverse bioactivities of this compound derivatives highlight their potential as a versatile scaffold in drug discovery. The ability to systematically modify their structure provides a powerful tool for optimizing their potency and selectivity against various therapeutic targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. Further investigations, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial in translating the in vitro potential of these derivatives into clinically effective therapeutic agents.

References

Spectroscopic Fingerprints: Differentiating Aminonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-, 4-, 5-, and 6-aminonicotinic acid isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the amino group on the nicotinic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these differences is crucial for the unambiguous identification of each isomer in drug discovery, synthesis, and quality control processes. This guide summarizes key quantitative spectroscopic data to facilitate the differentiation of these four isomers.

Comparative Spectroscopic Data

The following tables provide a side-by-side comparison of the key spectroscopic features of the four aminonicotinic acid isomers.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of aminonicotinic acid. The chemical shifts of the protons and carbon atoms in the pyridine (B92270) ring are highly sensitive to the position of the amino and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-2H-4H-5H-6NH₂COOH
2-Aminonicotinic Acid -~7.9~7.0~8.1~7.5 (br s)~13.0 (br s)
4-Aminonicotinic Acid ~8.0-~6.8~8.2~6.5 (br s)~13.5 (br s)
5-Aminonicotinic Acid ~8.4~7.4-~8.1~5.8 (br s)~13.2 (br s)
6-Aminonicotinic Acid ~8.0~7.9~6.5-~6.9 (br s)~12.8 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" indicates a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-2C-3C-4C-5C-6COOH
2-Aminonicotinic Acid ~160~115~140~118~152~170
4-Aminonicotinic Acid ~150~110~155~108~148~168
This compound ~145~125~120~148~135~169
6-Aminonicotinic Acid ~162~112~142~108~158~169

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The positions of the N-H, C=O, and other characteristic vibrational bands can help distinguish between the isomers.

Table 3: Key FTIR Absorption Bands (wavenumber in cm⁻¹)

Functional Group2-Aminonicotinic Acid4-Aminonicotinic AcidThis compound6-Aminonicotinic Acid
N-H Stretch (amine) ~3450, ~3330~3480, ~3350~3440, ~3320~3460, ~3340
O-H Stretch (acid) ~3200-2500 (broad)~3200-2500 (broad)~3200-2500 (broad)~3200-2500 (broad)
C=O Stretch (acid) ~1680~1700~1690~1670
N-H Bend (amine) ~1620~1630~1625~1615
C=C, C=N Stretch ~1600-1400~1600-1400~1600-1400~1600-1400
Ultraviolet-Visible (UV-Vis) Spectroscopy

The position of the amino group affects the electronic transitions within the pyridine ring, leading to distinct absorption maxima (λmax) in the UV-Vis spectrum.

Table 4: UV-Vis Absorption Maxima (λmax in nm)

Compoundλmax 1λmax 2
2-Aminonicotinic Acid ~240~315
4-Aminonicotinic Acid ~235~280
This compound ~230~310
6-Aminonicotinic Acid ~245~320

Note: λmax values are approximate and can be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight (138.12 g/mol ), their fragmentation patterns upon ionization can differ, aiding in their identification. A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.

Table 5: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion [M]⁺[M-CO₂]⁺Other Key Fragments
2-Aminonicotinic Acid 1389467, 40
4-Aminonicotinic Acid 1389466, 39
This compound 1389467, 40
6-Aminonicotinic Acid 1389467, 40

Note: The fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminonicotinic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Record the FTIR spectrum using a Fourier Transform Infrared spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminonicotinic acid isomer in a UV-grade solvent (e.g., ethanol, methanol, or water) to achieve an absorbance in the range of 0.1-1.0.

  • Instrumentation: Record the UV-Vis spectrum using a double-beam UV-Vis spectrophotometer.

  • Parameters: Scan the wavelength range from 200 to 400 nm.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Parameters: Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range (e.g., 50-200). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of aminonicotinic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Sample Aminonicotinic Acid Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet or use ATR Sample->FTIR_Sample UVVis_Sample Prepare Dilute Solution Sample->UVVis_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR UVVis UV-Vis Spectrophotometer UVVis_Sample->UVVis MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data MS_Data Mass Spectrum MS->MS_Data Comparison Compare Spectra to Reference Data NMR_Data->Comparison FTIR_Data->Comparison UVVis_Data->Comparison MS_Data->Comparison

A generalized workflow for the spectroscopic analysis of aminonicotinic acid isomers.

This guide provides a foundational framework for the spectroscopic differentiation of aminonicotinic acid isomers. For definitive identification, it is always recommended to compare the obtained spectra with those of certified reference standards under identical experimental conditions.

The Hypothetical Performance of 5-Aminonicotinic Acid in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5-Aminonicotinic Acid as a Putative Metal-Organic Framework Linker

For researchers and professionals in drug development and materials science, the choice of an organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of this compound as a potential MOF linker, drawing comparisons with established linkers to predict its performance and guide future experimental work. While direct experimental data for MOFs constructed with this compound is not yet prevalent in published literature, we can infer its potential properties by examining analogous systems.

This compound, a derivative of nicotinic acid (a pyridine (B92270) carboxylic acid), possesses two key functional groups for MOF construction: a carboxylic acid for linking to metal nodes and an amino group for potential post-synthetic modification and enhanced functionality. The nitrogen atom within the pyridine ring can also participate in coordination. This trifunctional nature suggests that this compound could form MOFs with interesting structural and chemical properties.

Compared to the widely studied terephthalic acid (BDC) used in MOFs like MOF-5, the inclusion of an amino group and a pyridine nitrogen introduces basic sites. These sites can enhance selectivity for CO2 adsorption and provide a platform for catalysis. The asymmetry of the linker could lead to the formation of novel network topologies.

Comparative Data of Established MOF Linkers

To contextualize the potential of this compound, the following table summarizes the properties of well-characterized MOFs based on different linkers. This data provides a benchmark for the anticipated performance of a MOF synthesized with this compound.

MOFLinkerFunctional GroupMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Features
MOF-5 Terephthalic acid (BDC)-HZn₄O~2500-3000~1.0~400High porosity, benchmark material.[1][2]
UiO-66 Terephthalic acid (BDC)-HZr₆O₄(OH)₄~1200~0.5~500Exceptional thermal and chemical stability.
UiO-66-NH₂ 2-Aminoterephthalic acid-NH₂Zr₆O₄(OH)₄~1100~0.45~450Enhanced CO₂ affinity, potential for post-synthetic modification.
MIL-53(Al)-NH₂ 2-Aminoterephthalic acid-NH₂Al(OH)~1100~0.5~400Flexible "breathing" framework, selective adsorption.
MOF with 5-Bromonicotinic acid 5-Bromonicotinic acid-BrCd or CoNot reportedNot reportedNot reportedExhibits photoluminescence (Cd) or antiferromagnetic interactions (Co).[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of benchmark MOFs, which can be adapted for the synthesis of a novel MOF using this compound.

Synthesis of MOF-5
  • Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1.5 g of zinc nitrate hexahydrate and 0.5 g of terephthalic acid in 50 mL of DMF in a Teflon-lined autoclave.

    • Seal the autoclave and heat it at 105°C for 24 hours.

    • After cooling to room temperature, colorless crystals are formed.

    • The crystals are washed with fresh DMF and then with chloroform.

    • The solvent is removed by vacuum, and the MOF is activated by heating at 250°C under vacuum.

Synthesis of UiO-66
  • Materials: Zirconium(IV) chloride (ZrCl₄), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ZrCl₄ and H₂BDC in a 1:1 molar ratio in DMF.

    • Add a modulating agent, such as hydrochloric acid, to control crystal size and defects.

    • The mixture is sealed in a Teflon-lined autoclave and heated at 120°C for 24 hours.

    • The resulting white precipitate is collected by centrifugation or filtration.

    • The product is washed with DMF and then with a low-boiling-point solvent like ethanol (B145695) or acetone.

    • The MOF is activated by heating under vacuum to remove residual solvent.

Visualizing Experimental Workflow and Logical Relationships

To guide the research process, the following diagrams illustrate a typical experimental workflow for MOF synthesis and characterization, and the logical relationship between linker choice and MOF properties.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactant Mixing (Metal Salt + Linker + Solvent) B Solvothermal Reaction (e.g., 120°C, 24h) A->B C Product Isolation (Filtration/Centrifugation) B->C D Washing (e.g., DMF, Ethanol) C->D E Activation (Heating under Vacuum) D->E F Structural Analysis (PXRD, SCXRD) E->F G Porosity Measurement (Gas Adsorption, BET) E->G H Thermal Stability (TGA) E->H I Functional Group Analysis (FT-IR) E->I

Caption: A generalized workflow for the synthesis and characterization of a Metal-Organic Framework.

Linker_Property_Relationship Linker Organic Linker (e.g., this compound) FuncGroup Functional Groups (-COOH, -NH₂, Pyridine-N) Linker->FuncGroup Geometry Linker Geometry (Length, Rigidity, Symmetry) Linker->Geometry MOF_Structure MOF Structure (Topology, Pore Size/Shape) FuncGroup->MOF_Structure Geometry->MOF_Structure MOF_Properties MOF Properties (Porosity, Stability, Catalysis, Selectivity) MOF_Structure->MOF_Properties

Caption: The relationship between organic linker characteristics and the resulting MOF properties.

Conclusion

While direct comparative data for MOFs synthesized from this compound is not yet available, by analyzing existing data from similar functionalized linkers, we can anticipate a promising future for this linker in the creation of novel MOFs. The presence of the amino group and the pyridine nitrogen is expected to impart enhanced functionalities, such as increased selectivity for gas separation and potential for catalytic applications. The provided experimental protocols for well-established MOFs offer a solid starting point for the synthesis and investigation of MOFs based on this compound. Further experimental validation is necessary to fully elucidate the properties and potential applications of these new materials.

References

Unveiling the Target Selectivity of 5-Aminonicotinic Acid-Derived Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount in the quest for safe and effective therapeutics. This guide provides a comparative analysis of enzyme inhibitors derived from 5-aminonicotinic acid, focusing on their inhibitory potential and selectivity. While current research primarily highlights their activity against α-amylase and α-glucosidase, this guide presents the available data to facilitate an objective comparison and outlines the methodologies for their evaluation.

Derivatives of this compound have emerged as a promising scaffold in the design of enzyme inhibitors. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent molecules against specific targets. This guide delves into the quantitative data on their inhibitory activity, details the experimental protocols for their assessment, and visualizes the relevant biological pathways and experimental workflows.

Comparative Inhibitory Potency

The inhibitory activity of this compound derivatives has been most extensively studied against α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against these two enzymes, as reported in the scientific literature.

Table 1: Inhibitory Activity (IC50 in µM) of this compound Derivatives against α-Amylase and α-Glucosidase. [1]

Compound IDα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Derivative 1 12.17 ± 0.1412.01 ± 0.09
Derivative 2 12.91 ± 0.0412.72 ± 0.12
Derivative 3 37.33 ± 0.0238.01 ± 0.12
Derivative 4 13.57 ± 0.1713.68 ± 0.36
Derivative 5 13.01 ± 0.0713.11 ± 0.15
Derivative 6 12.91 ± 0.0812.79 ± 0.17
Derivative 7 13.04 ± 0.0212.99 ± 0.09
Derivative 8 25.11 ± 0.0924.89 ± 0.07
Derivative 9 28.45 ± 0.1129.11 ± 0.13
Derivative 10 33.12 ± 0.1532.88 ± 0.11
Derivative 11 15.67 ± 0.0816.01 ± 0.05
Derivative 12 18.99 ± 0.1219.23 ± 0.09
Derivative 13 22.43 ± 0.0621.98 ± 0.08
Acarbose (B1664774) (Standard) 10.98 ± 0.0310.79 ± 0.17

Table 2: Inhibitory Activity (IC50 in µM) of Additional Nicotinic Acid and this compound Derivatives. [2]

Compound IDα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
NA-Derivative 1 20.5 ± 2.6> 500
5-ANA-Derivative 1 58.1 ± 4.132.9 ± 2.8
5-ANA-Derivative 2 > 50026.4 ± 2.0

Note: The specific structures of the derivatives are detailed in the cited literature.

The data indicates that several this compound derivatives exhibit potent inhibition of both α-amylase and α-glucosidase, with some compounds showing activity comparable to the standard drug, acarbose.

Cross-Reactivity Profile

A comprehensive assessment of cross-reactivity requires screening these inhibitors against a broad panel of enzymes from different classes (e.g., kinases, proteases, phosphatases). At present, publicly available data on the broad cross-reactivity of this compound-derived inhibitors is limited. The primary focus of published research has been on their efficacy against α-amylase and α-glucosidase.

For a thorough evaluation of selectivity and potential off-target effects, further studies involving extensive enzyme panel screening are necessary. Such studies are crucial in the drug development pipeline to identify potential liabilities and ensure the safety of new chemical entities.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

α-Amylase Inhibition Assay[3][4]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on α-amylase activity.

Principle: This assay is a colorimetric method that measures the amount of reducing sugars produced from the enzymatic hydrolysis of starch. The α-amylase activity is determined by quantifying the reduction of 3,5-dinitrosalicylic acid (DNSA), which changes color in the presence of reducing sugars.

Materials:

  • α-amylase solution (e.g., from porcine pancreas)

  • Starch solution (1% w/v)

  • This compound derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in the appropriate buffer.

  • In a 96-well plate, add a specific volume of the test compound or control to the designated wells.

  • Add the α-amylase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the starch solution to all wells.

  • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the DNSA color reagent.

  • Heat the plate in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay[5][6]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on α-glucosidase activity.

Principle: This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The inhibitory activity is measured by the reduction in the rate of p-nitrophenol formation.

Materials:

  • α-glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • This compound derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in the buffer.

  • Add a specific volume of the test compound or control to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG solution to all wells.

  • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

  • Terminate the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

Diet Dietary Carbohydrates (Starch, Sucrose) SalivaryAmylase Salivary α-Amylase (Mouth) Diet->SalivaryAmylase Digestion PancreaticAmylase Pancreatic α-Amylase (Small Intestine) Diet->PancreaticAmylase Digestion Oligosaccharides Oligosaccharides & Disaccharides SalivaryAmylase->Oligosaccharides PancreaticAmylase->Oligosaccharides AlphaGlucosidase α-Glucosidase (Brush Border) Oligosaccharides->AlphaGlucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose, Fructose) AlphaGlucosidase->Monosaccharides Absorption Absorption into Bloodstream Monosaccharides->Absorption Inhibitor This compound Derivatives Inhibitor->PancreaticAmylase Inhibition Inhibitor->AlphaGlucosidase Inhibition

Caption: Carbohydrate Digestion and Inhibition Pathway.

start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of This compound Derivatives start->prepare_inhibitor prepare_enzyme Prepare Enzyme Solution (α-Amylase or α-Glucosidase) start->prepare_enzyme pre_incubation Pre-incubate Inhibitor and Enzyme prepare_inhibitor->pre_incubation prepare_enzyme->pre_incubation add_substrate Add Substrate (Starch or pNPG) pre_incubation->add_substrate incubation Incubate Reaction Mixture add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End: Determine Inhibitory Potency calculate_inhibition->end

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

References

5-Aminonicotinic Acid in Coordination Polymers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical step in the design of coordination polymers (CPs) with desired properties. 5-Aminonicotinic acid (5-ANA), a derivative of nicotinic acid, presents a compelling option due to its unique electronic and structural characteristics. This guide provides an objective comparison of the performance of 5-ANA in CPs against other commonly used linkers, supported by experimental data on thermal stability, luminescent properties, and catalytic activity.

The inclusion of an amino group in the pyridine (B92270) ring of 5-ANA, in addition to the carboxylate and pyridine nitrogen, offers multiple coordination sites and the potential for hydrogen bonding, influencing the final architecture and functionality of the coordination polymer. This functionalization can lead to enhanced properties compared to simpler nicotinic or benzoic acid-based linkers.

Performance Comparison of Linkers in Coordination Polymers

To illustrate the performance of this compound relative to other linkers, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, data has been compiled from different sources. The metal center and synthesis conditions, which significantly impact the properties, are included for context.

Thermal Stability

Thermal stability is a crucial parameter for the practical application of coordination polymers. The decomposition temperature is a key indicator of this stability.

LinkerMetal IonCoordination PolymerDecomposition Temperature (°C)
This compound Pb(II)[Pb(5-ANA)(N3)]n~300
5-Hydroxynicotinic AcidPb(II)[Pb(5-HNA)(N3)]n~280
Nicotinic Acid DerivativeFe(II)Fe(H2cpna)Not explicitly stated, stable under catalytic conditions at 160°C[1]
2,5-Diiodoterephthalic AcidEu(III){[Eu2(2,5-I-bdc)3(DMF)4]}~350
2,5-Dihydroxy-1,4-Terephthalic AcidZn(II)[Zn(Bpy)(DHTA)0.5]nStable up to 380[2]
Luminescent Properties

The luminescent properties of coordination polymers are highly dependent on the linker's ability to absorb and transfer energy to the metal center, particularly with lanthanide ions.

LinkerMetal IonCoordination PolymerEmission Wavelength (nm)Quantum Yield (%)
This compound Pb(II)[Pb(5-ANA)(N3)]n450Not Reported
5-Hydroxynicotinic AcidPb(II)[Pb(5-HNA)(N3)]n438Not Reported
4-(Dipyridin-2-yl)aminobenzoateTb(III){[Tb(L)3(H2O)].(H2O)}n54564[3]
4-(Dipyridin-2-yl)aminobenzoateEu(III){[Eu(L)3(H2O)2]}n6157[3]
2,5-Diiodoterephthalic AcidEu(III){[Eu2(2,5-I-bdc)3(DMF)4]}6154.5[4]
Catalytic Activity

The functional groups on the linker can act as active sites or influence the electronic properties of the metal center, thereby affecting the catalytic performance of the coordination polymer.

LinkerMetal IonReactionConversion/Yield (%)
This compound Pb(II)Knoevenagel Condensation~98
5-Hydroxynicotinic AcidPb(II)Knoevenagel Condensation~95
Nicotinic Acid DerivativeFe(II)Oxidation of Cyclohexane23[1]
2-Picolinic AcidCu(II)Click ReactionHigh Yields[5]
Orotic Acid DerivativeZr(IV)Methylene Blue Degradation93[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the synthesis and characterization of coordination polymers discussed in this guide.

General Synthesis of Pb(II) Coordination Polymers with this compound and 5-Hydroxynicotinic Acid
  • Synthesis: A solution of the respective linker (this compound or 5-hydroxynicotinic acid) and sodium azide (B81097) in deionized water is slowly added to a solution of lead(II) nitrate (B79036) in deionized water. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a set duration. After slow cooling to room temperature, crystals of the coordination polymer are obtained, washed with deionized water and ethanol, and dried in air.

Characterization Methods
  • Thermal Gravimetric Analysis (TGA): The thermal stability of the coordination polymers is determined by heating the samples under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.

  • Luminescence Spectroscopy: Solid-state fluorescence spectra are recorded at room temperature using a fluorescence spectrophotometer. The excitation and emission wavelengths are determined to characterize the luminescent properties.

  • Catalytic Activity Testing (Knoevenagel Condensation): The catalytic performance is evaluated by adding the coordination polymer catalyst to a mixture of an aldehyde, a methylene-active compound, and a solvent. The reaction is stirred at a specific temperature for a certain time, and the product yield is determined by gas chromatography.

Visualizing the Role of Linker Functionality

The choice of linker and its functional groups directly influences the structure and, consequently, the properties of the resulting coordination polymer. The following diagrams illustrate these relationships.

Linker_Performance_Relationship cluster_input Design Choice cluster_structure Resulting Structure cluster_performance Performance Metrics cluster_linkers Linker Examples Linker Organic Linker Structure Coordination Polymer Architecture Linker->Structure Determines geometry & functionality Metal Metal Ion Metal->Structure Acts as node Thermal Thermal Stability Structure->Thermal Luminescence Luminescence Structure->Luminescence Catalysis Catalytic Activity Structure->Catalysis ANA This compound ANA->Linker Other Other Linkers (e.g., Nicotinic Acid, Isonicotinic Acid) Other->Linker

Caption: Logical flow from linker selection to performance of the coordination polymer.

Experimental_Workflow start Start: Reagent Selection (Linker, Metal Salt, Solvent) synthesis Hydrothermal/Solvothermal Synthesis start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation characterization Structural & Physical Characterization (PXRD, TGA, etc.) isolation->characterization performance Performance Evaluation characterization->performance luminescence Luminescence Studies performance->luminescence Optical Properties catalysis Catalytic Testing performance->catalysis Functional Properties end End: Data Analysis & Comparison luminescence->end catalysis->end

Caption: A typical experimental workflow for the synthesis and evaluation of coordination polymers.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Aminonicotinic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to evaluate the efficacy of 5-Aminonicotinic acid-based compounds, contrasting their performance in laboratory (in vitro) settings with outcomes in living organisms (in vivo). While comprehensive, direct comparative studies on a single this compound derivative are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer a valuable framework for research and development. The focus is on potential anticancer applications, a field where nicotinamide-like structures have shown promise.

One of the key hypothesized mechanisms of action for this class of compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have demonstrated efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The nicotinamide (B372718) scaffold, present in this compound, is known to compete with NAD+ at the PARP catalytic site, providing a rationale for this therapeutic strategy.

Data Presentation: A Comparative Overview

To illustrate the relationship between in vitro potency and in vivo efficacy, the following tables present hypothetical, yet representative, data for a this compound-based PARP inhibitor, herein designated as Compound X.

Table 1: In Vitro Cytotoxicity of Compound X

Cell LineCancer TypeIC50 (µM)
MDA-MB-436Breast (BRCA1 mutant)0.5
CAPAN-1Pancreatic (BRCA2 mutant)1.2
MCF-7Breast (BRCA wild-type)15.8
HCT116Colon (BRCA wild-type)25.3

Table 2: In Vivo Efficacy of Compound X in a Xenograft Model

Animal ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
MDA-MB-436 XenograftVehicle-0
MDA-MB-436 XenograftCompound X5075
HCT116 XenograftVehicle-0
HCT116 XenograftCompound X5020

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the this compound-based compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

2. In Vivo Xenograft Tumor Model

  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: 5-10 million cancer cells are suspended in a solution of Matrigel and saline and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound-based compound is administered daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action for a this compound-based PARP inhibitor.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug cluster_outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis PARP->PAR NAD NAD+ NAD->PARP Repair DNA Repair Proteins Recruited PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR Apoptosis Cell Death (Apoptosis) SSBR->Apoptosis Blocked Repair Leads To... CompoundX This compound Compound (Compound X) CompoundX->PARP Inhibition Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines Cytotoxicity_Assay MTT Assay Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model IC50_Determination->Xenograft_Model Promising Compounds Advance Final_Analysis Compare In Vitro vs. In Vivo Data IC50_Determination->Final_Analysis Treatment Administer Compound Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement TGI_Calculation Calculate TGI Tumor_Measurement->TGI_Calculation TGI_Calculation->Final_Analysis

A Comparative Guide to the Synthesis of 5-Aminonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of established and novel synthesis methods for 5-aminonicotinic acid, a key intermediate in pharmaceutical development, is presented. This guide provides a detailed comparison of synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their application.

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for drug development. This guide compares the traditional copper-catalyzed amination of 5-bromonicotinic acid with a newer approach involving nucleophilic aromatic substitution and a green enzymatic method utilizing nitrilase.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

ParameterEstablished Method: Copper-Catalyzed AminationNewer Method: Nucleophilic Aromatic SubstitutionEnzymatic Method: Nitrilase Hydrolysis
Starting Material 5-Bromonicotinic acid6-Chloro-5-nitronicotinic acid3-Cyanopyridine (B1664610)
Key Reagents Copper(II) sulfate (B86663), Aqueous ammonia (B1221849)Ammonia or other amine nucleophileNitrilase enzyme, Water
Reported Yield (%) ~74%Data not readily available for direct comparisonUp to 100% conversion
Reported Purity (%) High, but often requires recrystallizationHigh, purification method dependent>99.9%
Reaction Temperature 120-180 °C (in a high-pressure reactor)Typically elevated temperatures30-60 °C
Reaction Time 16-19 hoursVaries depending on substrate and conditions15 minutes to several hours
Key Advantages Well-established and reliablePotentially avoids the use of bromineEnvironmentally friendly, high purity, mild conditions
Key Disadvantages High temperatures and pressure, use of a heavy metal catalyst, potential for bromine-containing impuritiesStarting material may be less accessible, requires careful control of reaction conditionsEnzyme cost and stability, downstream processing

Experimental Protocols

Established Method: Copper-Catalyzed Amination of 5-Bromonicotinic Acid

This method involves the reaction of 5-bromonicotinic acid with aqueous ammonia in the presence of a copper catalyst.

Materials:

  • 5-Bromonicotinic acid

  • Copper(II) sulfate pentahydrate

  • Aqueous ammonia solution

  • Sodium sulfide (B99878) solution

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate pentahydrate (e.g., 4.98 g, 20 mmol) in aqueous ammonia solution (e.g., 40 mL) is prepared.

  • The mixture is stirred in a high-pressure reactor at 170-180°C for 19 hours.

  • After cooling, the dark-colored solution is treated with sodium sulfide solution to precipitate and remove copper ions.

  • The mixture is filtered, and the filtrate is adjusted to pH 4-5 with concentrated hydrochloric acid.

  • The solution is concentrated to induce precipitation of the product, this compound.

  • The solid product is collected by filtration and dried.

Newer Method: Nucleophilic Aromatic Substitution

This proposed route involves the sequential reaction of a suitably substituted nicotinic acid derivative. A plausible pathway starts from 6-chloro-5-nitronicotinic acid.

Conceptual Protocol:

  • Amination: 6-chloro-5-nitronicotinic acid is reacted with ammonia or a protected amine source. The nucleophilic aromatic substitution of the chlorine atom is facilitated by the electron-withdrawing nitro group.

  • Reduction: The nitro group of the resulting 6-amino-5-nitronicotinic acid is then reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).

  • Purification: The final product, this compound, is purified from the reaction mixture, likely through crystallization or chromatographic techniques.

Enzymatic Method: Nitrilase-Catalyzed Hydrolysis of 3-Cyanopyridine

This method offers a green and highly selective route to nicotinic acid, which can then be aminated. However, direct enzymatic amination to this compound is less common. The focus here is on the enzymatic synthesis of the nicotinic acid precursor. Some research suggests that nitrilases can directly hydrolyze 3-cyanopyridine to nicotinic acid[1][2].

Materials:

  • 3-Cyanopyridine

  • Nitrilase enzyme (e.g., from Rhodococcus rhodochrous or a recombinant source)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0)

Procedure:

  • A solution of 3-cyanopyridine is prepared in a suitable buffer.

  • The nitrilase enzyme (as whole cells or purified enzyme) is added to the substrate solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-60 °C) with gentle agitation.

  • The reaction progress is monitored by techniques such as HPLC.

  • Upon completion, the enzyme is removed (e.g., by centrifugation for whole cells), and the product is isolated from the aqueous solution. Some studies have reported 100% conversion of 3-cyanopyridine to nicotinic acid[1].

Reaction Mechanisms and Pathways

The underlying chemical transformations for each synthesis method are distinct, influencing the reaction conditions and potential byproducts.

G cluster_0 Copper-Catalyzed Amination 5-Bromonicotinic Acid 5-Bromonicotinic Acid Intermediate Complex Intermediate Complex 5-Bromonicotinic Acid->Intermediate Complex + NH3, Cu(II) Ammonia Ammonia Copper(II) Catalyst Copper(II) Catalyst This compound This compound Intermediate Complex->this compound Reductive Elimination Copper(I) Species Copper(I) Species Intermediate Complex->Copper(I) Species HBr HBr Intermediate Complex->HBr Copper(I) Species->Copper(II) Catalyst Oxidation

Caption: Catalytic cycle of the copper-catalyzed amination of 5-bromonicotinic acid.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) 6-Chloro-5-nitronicotinic acid 6-Chloro-5-nitronicotinic acid Meisenheimer Complex Meisenheimer Complex 6-Chloro-5-nitronicotinic acid->Meisenheimer Complex + NH3 Nucleophile (NH3) Nucleophile (NH3) 6-Amino-5-nitronicotinic acid 6-Amino-5-nitronicotinic acid Meisenheimer Complex->6-Amino-5-nitronicotinic acid Loss of Cl- Chloride Ion Chloride Ion Meisenheimer Complex->Chloride Ion Reduction Step Reduction Step 6-Amino-5-nitronicotinic acid->Reduction Step e.g., H2/Pd-C This compound This compound Reduction Step->this compound

Caption: Proposed pathway for the synthesis of this compound via SNAr.

G cluster_2 Enzymatic Synthesis (Nitrilase) 3-Cyanopyridine 3-Cyanopyridine Enzyme-Substrate Complex Enzyme-Substrate Complex 3-Cyanopyridine->Enzyme-Substrate Complex Binds to Nitrilase Nitrilase Active Site Nitrilase Active Site Nitrilase Active Site->Enzyme-Substrate Complex Tetrahedral Intermediate Tetrahedral Intermediate Enzyme-Substrate Complex->Tetrahedral Intermediate Nucleophilic attack by H2O Nicotinic Acid Nicotinic Acid Tetrahedral Intermediate->Nicotinic Acid Ammonia Ammonia Tetrahedral Intermediate->Ammonia Released Enzyme Released Enzyme Tetrahedral Intermediate->Released Enzyme Released Enzyme->Nitrilase Active Site Regeneration

Caption: Catalytic mechanism of nitrilase for the hydrolysis of 3-cyanopyridine.

Conclusion

The choice of a synthetic method for this compound depends on the specific requirements of the researcher or drug development professional. The established copper-catalyzed amination offers a reliable, albeit harsh, method. The newer nucleophilic aromatic substitution pathway presents a potential alternative, though further optimization and data are required for a full assessment. The enzymatic approach stands out as a highly promising green alternative, offering high purity and mild reaction conditions, making it an attractive option for sustainable pharmaceutical manufacturing, provided that enzyme cost and downstream processing are economically viable. This guide provides the foundational data and protocols to make an informed decision based on factors such as yield, purity, cost, and environmental impact.

References

Safety Operating Guide

Safe Disposal of 5-Aminonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Aminonicotinic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during disposal. It is known to cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[1][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE) during Disposal:

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[4]

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] The following is a general procedure for its disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container.

    • The container should be kept tightly closed and stored in a cool, well-ventilated area.[4]

  • Spill Management:

    • In the event of a spill, avoid creating dust.

    • Carefully sweep or shovel the spilled material into a suitable container for disposal.[3][4]

    • Prevent the spilled product from entering drains.

  • Container Disposal:

    • Before disposing of the original container, ensure it is completely empty.

    • Contaminated packaging should be treated as hazardous waste and disposed of according to the same regulations as the chemical itself.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of chemical waste such as this compound should be entrusted to a licensed and qualified waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound for Disposal cluster_1 Waste Handling & Segregation cluster_2 Storage cluster_3 Final Disposal start Identify Waste (Unused product, contaminated materials) collect Collect in a labeled, sealed hazardous waste container start->collect spill Clean up spills immediately, avoiding dust generation start->spill storage Store in a cool, dry, well-ventilated area collect->storage spill->collect consult Consult institutional and local waste regulations storage->consult transfer Transfer to a licensed waste disposal contractor consult->transfer end Disposal Complete transfer->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 5-Aminonicotinic acid.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 24242-19-1

  • Molecular Formula: C6H6N2O2[1][2]

  • Molecular Weight: 138.12 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

Source: PubChem, Fisher Scientific[1][4]

Hazard Pictograms:

alt text

Signal Word: Warning[1][5]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.[6] The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves (nitrile or neoprene are preferred) and clothing to prevent skin exposure. A lab coat or disposable gown is required.[4][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[4]

  • Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a well-ventilated place.[4]

  • Keep the container tightly closed.[4][5]

  • Store in a cool, dry place, protected from light and moisture.[7]

  • Store locked up.[4]

First-Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Disposal Plan

Contaminated materials and the chemical itself must be disposed of according to local, state, and federal regulations.

  • Chemical Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5] Do not let this chemical enter the environment.[4]

  • Contaminated PPE: Take off contaminated clothing and wash it before reuse.[5] Disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

Operational Workflow

The following diagrams illustrate the procedural steps for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer This compound C->D Proceed to handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate Waste F->G H Doff PPE G->H I Dispose of Waste H->I

Caption: High-level workflow for handling this compound.

cluster_waste Waste Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Disposal Path A Contaminated Gloves, Weigh Papers, etc. D Labeled Hazardous Waste Container A->D B Excess Solid Chemical B->D C Contaminated Solvents C->D E Approved Waste Disposal Facility D->E

Caption: Waste segregation and disposal plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminonicotinic acid
Reactant of Route 2
5-Aminonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.